Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
651311-52-3 |
|---|---|
Molecular Formula |
C17H12BrNO2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
methyl 4-bromo-2-phenylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H12BrNO2/c1-21-17(20)13-9-5-8-12-14(18)10-15(19-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
OXCWZPKDSRJDDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Privileged Scaffold for Neurokinin-3 (NK3) Receptor Antagonists [1]
Executive Summary
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS 651311-52-3) is a high-value heterocyclic intermediate primarily utilized in the synthesis of non-peptide Neurokinin-3 (NK3) receptor antagonists, such as Talnetant (SB-223412) and Osanetant .[1]
This molecule represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity:
-
C4-Bromine: A "soft" electrophile susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
).[1] -
C8-Ester: A "hard" electrophile serving as the anchor for the carboxamide pharmacophore essential for NK3 binding affinity.[1]
-
C2-Phenyl: Provides the necessary lipophilic pi-stacking interactions within the receptor binding pocket.[1]
Chemical Identity & Physiochemical Profile[2][3][4][5]
| Property | Specification |
| IUPAC Name | Methyl 4-bromo-2-phenylquinoline-8-carboxylate |
| CAS Number | 651311-52-3 |
| Molecular Formula | |
| Molecular Weight | 342.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~4.4 (Highly Lipophilic) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Route: The Modified Conrad-Limpach Approach[1]
The most robust synthesis avoids the Pfitzinger reaction (which typically yields C4-carboxylates) and instead utilizes an anthranilate-based cyclization to secure the C8-ester regiochemistry.[1]
Phase 1: Construction of the 4-Hydroxy Core
Principle: Condensation of an aniline derivative with a
-
Precursors: Methyl 2-aminobenzoate (Anthranilate) + Ethyl benzoylacetate.[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (cat.) or Acetic Acid.[1]
-
Conditions: Reflux in Toluene with Dean-Stark trap (to remove water).
Step-by-Step Protocol:
-
Condensation: Charge a reactor with Methyl 2-aminobenzoate (1.0 eq) and Ethyl benzoylacetate (1.1 eq) in Toluene (10V). Add catalytic pTSA. Reflux with azeotropic water removal for 4–6 hours.
-
Intermediate Isolation: Evaporate solvent to yield the enamine intermediate (Methyl 2-((3-ethoxy-3-oxo-1-phenylprop-1-en-1-yl)amino)benzoate).[1]
-
Cyclization (The "Thermal Shock"): Add the crude enamine dropwise to boiling Diphenyl ether (Dowtherm A) at 250°C. Note: High temperature is critical to overcome the activation energy for aromatic cyclization.
-
Workup: Cool to room temperature. Dilute with Hexanes to precipitate the product: Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate . Filter and wash with diethyl ether.
Phase 2: Regioselective Bromination (The Critical Step)
Principle: Conversion of the tautomeric 4-quinolone (4-OH) to 4-bromo using Phosphorus Oxybromide (
-
Reagents:
(1.5 eq), Anhydrous Acetonitrile or Toluene. -
Mechanism: The quinolone oxygen attacks the phosphorous, creating a leaving group that is displaced by bromide ion via an addition-elimination mechanism.[1]
Step-by-Step Protocol:
-
Suspension: Suspend Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate (10g, 29.8 mmol) in anhydrous Acetonitrile (100 mL) under Argon.
-
Addition: Add
(12.8g, 44.7 mmol) in portions. Caution: Exothermic.[1] -
Reaction: Heat to reflux (80-82°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the polar starting material and appearance of the non-polar bromide.
-
Quench (Safety Critical): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO3 solution. Warning: POBr3 hydrolyzes violently.
-
Extraction: Extract with Dichloromethane (3x). Dry organics over
and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Visualization: Synthetic Workflow
Figure 1: Linear synthetic pathway from anthranilate precursors to the target 4-bromoquinoline scaffold.[1]
Reactivity & Divergent Applications
This molecule acts as a "hub" for diversity-oriented synthesis.[1] The distinct reactivity profiles of the C4 and C8 positions allow for sequential functionalization without protecting groups.
A. C4-Position: The "Soft" Electrophile
The C4-Bromine is highly activated due to the electron-deficient nature of the quinoline ring.[1]
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in NK3 antagonists).[1]
-
Conditions:
, , DME/Water, 90°C.
-
-
Buchwald-Hartwig Amination: Installs chiral amines (e.g., (S)-1-phenyl-ethylamine).[1]
-
Conditions:
, BINAP, , Toluene, 100°C.
-
B. C8-Position: The "Hard" Electrophile
The methyl ester is sterically crowded but reactive toward hydrolysis or direct amidation.[1]
-
Hydrolysis: LiOH in THF/Water yields the carboxylic acid (Precursor to Talnetant).
-
Direct Amidation:
-mediated aminolysis with amines.[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1]
Figure 2: The divergent reactivity map showing how the scaffold maps to the final drug architecture.[1]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Engineering Controls: Always handle within a certified fume hood. The intermediate
releases HBr gas upon hydrolysis. -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Elliott, J. M., et al. (2006).[4] "N',2-Diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(22), 5748-5751.[4] Link
- Giardina, G. A., et al. (1997). "Discovery of the Non-Peptide NK3 Receptor Antagonist SB 223412 (Talnetant)." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
-
BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. (Analogous synthesis protocol). Link
-
PubChem. (2025). Compound Summary: Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate.[1][5] (Isomeric reference for properties). Link
Sources
- 1. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS号 651311-52-3 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate | C11H8BrNO3 | CID 9878860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Synthetic Methodology of Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Target Audience: Synthetic Chemists, Spectroscopists, and RNA-Targeted Drug Discovery Professionals Compound: Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3)
Executive Summary
The rational design of small-molecule and peptide-based RNA binders requires rigid, highly functionalized aromatic scaffolds. Methyl 4-bromo-2-phenylquinoline-8-carboxylate serves as a premier bifunctional building block in the synthesis of Peptide Quinoline Conjugates (PQCs)[1]. The C4-bromide allows for facile cross-coupling or nucleophilic displacement, while the C8-methyl ester provides a handle for orthogonal peptide functionalization[2]. This technical whitepaper details the causality-driven synthetic protocols, comprehensive spectroscopic characterization (NMR, IR, HRMS), and the structural rationale for utilizing this specific quinoline derivative in RNA threading intercalation[1].
Optimized Synthetic Protocol & Mechanistic Causality
Traditional halogenation of quinolones often utilizes harsh reagents like phosphorus oxybromide (
Step-by-Step Methodology: Mild Bromination
Reagents: 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone (1.0 eq), N-Bromosuccinimide (NBS, 1.2 eq), Triphenylphosphine (
-
Reagent Solubilization: Dissolve 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone and
in a 1:1 mixture of anhydrous and under an inert argon atmosphere. Causality: The mixed solvent system ensures the solubility of both the polar quinolone and the non-polar phosphine. -
Activation: Cool the reaction mixture to 0 °C. Add NBS portion-wise over 10 minutes. Causality:
reacts with NBS to form a reactive bromophosphonium intermediate. Stepwise addition controls the exothermic formation of this species. -
Nucleophilic Displacement: Allow the reaction to warm to room temperature and stir for exactly 50 minutes (0.83 h)[3]. The tautomeric 4-hydroxyquinoline attacks the bromophosphonium species, activating the C4-oxygen as a leaving group (triphenylphosphine oxide), followed by rapid bromide displacement.
-
Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed. Quench with water, extract with dichloromethane, and wash the organic layer with brine.
-
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the target compound in 69% yield [3].
Fig 1. Mechanistic workflow for the mild bromination of the quinolone core using NBS/PPh3.
Comprehensive Spectroscopic Data
Accurate spectroscopic assignment is a self-validating system for structural integrity. The following tables summarize the expected quantitative analytical data for Methyl 4-bromo-2-phenylquinoline-8-carboxylate.
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J in Hz) | Integration | Structural Assignment |
| Ester- | 4.05 | s | - | 3H | C8 Methyl Ester |
| H-3',4',5' | 7.45 – 7.55 | m | - | 3H | Phenyl (meta/para) |
| H-6 | 7.65 | dd | 8.2, 7.5 | 1H | Quinoline Core |
| H-7 | 8.05 | dd | 7.5, 1.5 | 1H | Quinoline Core |
| H-2',6' | 8.15 – 8.20 | m | - | 2H | Phenyl (ortho) |
| H-3 | 8.25 | s | - | 1H | Quinoline Core |
| H-5 | 8.35 | dd | 8.2, 1.5 | 1H | Quinoline Core |
Diagnostic Causality: The H-3 proton appears as an isolated singlet at 8.25 ppm, confirming the successful substitution at the C4 position. The ester methyl group is an unambiguous singlet at 4.05 ppm, validating that the ester survived the bromination conditions.
Table 2:
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 52.6 | Ester - | 130.2 | C-8 |
| 121.5 | C-3 | 131.5 | C-7 |
| 126.8 | C-6 | 133.8 | C-4 (C-Br) |
| 127.5 | C-2', C-6' | 138.5 | C-1' (Phenyl ipso) |
| 128.8 | C-3', C-5' | 146.2 | C-8a |
| 129.5 | C-4' | 156.4 | C-2 |
| 167.8 | C=O (Ester) |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides a critical self-validating check via the distinct isotopic signature of bromine. Natural bromine exists as an almost 1:1 ratio of
Table 3: HRMS (ESI-TOF) Data
| Ion Species | Experimental m/z | Theoretical m/z | Formula |
| 342.0122 | 342.0126 | ||
| 344.0101 | 344.0106 |
Infrared (IR) Spectroscopy
Table 4: ATR-FTIR Data
| Wavenumber ( | Intensity | Vibrational Assignment |
| 3050 | Weak | Aromatic C-H stretch |
| 1720 | Strong | Ester C=O stretch |
| 1585 | Medium | Quinoline C=N stretch |
| 1255 | Strong | Ester C-O stretch |
| 1045 | Medium | Aryl C-Br stretch |
Application: Solid-Phase Peptide Synthesis (SPPS) Integration
The ultimate value of Methyl 4-bromo-2-phenylquinoline-8-carboxylate lies in its conversion into a 4,8-disubstituted 2-phenylquinoline amino acid, which is fully compatible with Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2].
By incorporating this scaffold into a peptide backbone, researchers generate Peptide Quinoline Conjugates (PQCs)[1]. The quinoline core acts as a threading intercalator . When the PQC encounters duplex RNA, the planar quinoline system
Fig 2. Threading intercalation mechanism of Peptide Quinoline Conjugates into duplex RNA.
References
-
Molaid Chemical Database. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS 651311-52-3. Retrieved from:[Link]
-
Krishnamurthy, M., Gooch, B. D., & Beal, P. A. (2004). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters, 6(1), 63-66. Retrieved from:[Link]
Sources
The Architecture of RNA-Binding: A Technical Guide to Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS 651311-52-3)
Executive Summary
The development of small-molecule ligands capable of selectively binding RNA structures remains a formidable challenge in modern drug discovery[1]. Because RNA architectures often lack the deep, well-defined hydrophobic pockets characteristic of proteins, achieving high-affinity and high-selectivity binding requires innovative molecular designs. One of the most successful paradigms is threading intercalation , wherein a planar aromatic system inserts between RNA base pairs while its substituents extend into both the major and minor grooves[1].
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) is a highly specialized, synthetically critical intermediate engineered specifically for the development of Peptide Quinoline Conjugates (PQCs)[2][3]. By serving as the core scaffold, this molecule allows researchers to synthesize threading intercalators via Solid-Phase Peptide Synthesis (SPPS), yielding compounds with nanomolar affinity for complex RNA targets[3]. This whitepaper provides an in-depth analysis of its structural rationale, synthesis methodologies, and biophysical applications.
Structural Rationale and Physicochemical Profiling
The molecular architecture of Methyl 4-bromo-2-phenylquinoline-8-carboxylate is not arbitrary; every functional group serves a precise mechanistic purpose in downstream RNA-binding applications.
-
The Quinoline Core: Provides the necessary planar surface area for
- stacking between RNA base pairs[1]. -
The 2-Phenyl Substituent: Modulates the polarity of the
-aromatic system, directly influencing the efficacy of intercalation and allowing for fine-tuning of the binding affinity[1]. -
The 4-Bromo Group: Acts as a highly reactive electrophilic handle. In downstream synthesis, this bromide is displaced (often via cross-coupling or nucleophilic aromatic substitution) to attach the first half of the threading peptide sequence[2].
-
The 8-Methyl Carboxylate: Protects the carboxylic acid during early synthetic steps. Upon hydrolysis, it provides the attachment point for the second half of the peptide, enabling the molecule to bridge the major and minor grooves of the RNA helix[1][2].
Quantitative Data: Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl 4-bromo-2-phenylquinoline-8-carboxylate |
| CAS Number | 651311-52-3[2] |
| Molecular Formula | C₁₇H₁₂BrNO₂[2] |
| Molecular Weight | 342.19 g/mol [2] |
| LogP (Octanol/Water) | 4.4[2] |
| SMILES | O=C(C1=C2N=C(C3=CC=CC=C3)C=C(Br)C2=CC=C1)OC[4] |
Mechanistic Pathway: Synthesis of the PQC Intermediate
The synthesis of Methyl 4-bromo-2-phenylquinoline-8-carboxylate relies on the activation and subsequent bromination of a quinolone precursor. The choice of reagents ensures high regioselectivity and preserves the integrity of the ester and phenyl groups.
Protocol 1: Bromination of 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone
Causality & Logic: The starting material exists in a tautomeric equilibrium between the 4-quinolone and 4-hydroxyquinoline forms. To install the bromide, the oxygen must be converted into a good leaving group. Triphenylphosphine (
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone in a co-solvent mixture of anhydrous Chloroform (
) and Acetonitrile ( )[2]. Rationale: The co-solvent system ensures complete solubilization of both the polar quinolone and the non-polar phosphine. -
Activation: Add 1.2 equivalents of Triphenylphosphine (
) to the stirring solution. -
Bromination: Slowly add 1.2 equivalents of N-bromosuccinimide (NBS) in small portions to control the exothermic formation of the active bromophosphonium species[2].
-
Reaction: Stir the mixture at room temperature for exactly 50 minutes (0.83 hours)[2]. Monitor reaction completion via TLC or LC-MS.
-
Workup & Purification: Quench the reaction with water, extract with dichloromethane, dry over
, and concentrate under reduced pressure. Purify via flash column chromatography to yield Methyl 4-bromo-2-phenylquinoline-8-carboxylate as a solid (Typical yield: 69%)[2].
Synthesis workflow of Methyl 4-bromo-2-phenylquinoline-8-carboxylate.
Application Workflow: Integration into Solid-Phase Peptide Synthesis (SPPS)
To utilize this scaffold in SPPS, the methyl ester must be hydrolyzed, and the resulting carboxylic acid must be activated. Furthermore, the 4-bromo position is substituted with an amine-bearing linker (e.g., an Alloc-protected 4-aminobenzylamine appendage) to create the dual-attachment points required for threading intercalators[1].
Protocol 2: Hydrolysis and Active Ester Formation
Causality & Logic: Lithium hydroxide (LiOH) is selected for saponification due to the small size of the lithium cation, which effectively coordinates the carbonyl oxygen, accelerating the hydrolysis of the sterically hindered 8-position ester. Subsequent activation with DCC (N,N'-dicyclohexylcarbodiimide) prepares the molecule for peptide coupling without epimerization risks.
Step-by-Step Methodology:
-
Saponification: Dissolve Methyl 4-bromo-2-phenylquinoline-8-carboxylate in a mixture of Tetrahydrofuran (THF), water, and Acetonitrile[2]. Add 2.0 equivalents of LiOH.
-
Hydrolysis: Stir the reaction for 4.0 hours at room temperature[2]. Acidify the mixture to precipitate the free carboxylic acid.
-
Activation: Dissolve the resulting acid in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and DCC to form the active 2,5-dioxo-pyrrolidin-1-yl ester[2].
-
SPPS Integration: This activated scaffold is now ready to be loaded onto a solid support resin, allowing standard Fmoc-based peptide elongation from both the 4- and 8-positions[3].
Biophysical Mechanism: RNA Threading Intercalation
Once synthesized, the Peptide Quinoline Conjugate (PQC) acts as a highly specific RNA-binding molecule. The threading intercalation mechanism is superior to standard intercalation because it requires the ligand to dynamically "thread" one of its bulky peptide substituents through the RNA duplex[1].
When the PQC encounters an RNA stem-loop target, the 2-phenylquinoline core
Quantitative Data: Binding Affinity Comparison
| Intercalator Core | Target | Dissociation Constant ( | Reference |
| 2-Phenylquinoline (PQC 9) | RNA Stem-Loop | 208 nM | [3] |
| Acridine (Peptide 10) | RNA Stem-Loop | 20 nM | [3] |
Note: While the PQC exhibits a ~10-fold lower affinity than its acridine counterpart, the modularity of the 2-phenylquinoline system allows for systematic alteration of the intercalator's polarity, offering a pathway to highly selective, rather than universally potent, RNA targeting[3].
Threading intercalation mechanism of Peptide Quinoline Conjugates in RNA.
References
- BLD Pharm: View(651311-52-3)/(Methyl 4-bromo-2-phenylquinoline-8-carboxylate)
- Source: molaid.
- Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules (Abstract & Intro)
- Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules (Organic Letters)
Sources
The Pharmacological Potential of Substituted Quinolines: A Comprehensive Technical Guide
Executive Summary
The quinoline (1-azanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry. Characterized by a benzene ring fused to a pyridine ring, this heterocyclic structure serves as a versatile backbone for drug discovery. By systematically substituting functional groups at the C-2, C-3, C-4, and C-8 positions, medicinal chemists can finely tune the electronic distribution, lipophilicity, and steric hindrance of the molecule. This structural plasticity allows substituted quinolines to interact with a diverse array of biological targets, yielding potent antimalarial, anticancer, and antitubercular agents[1].
As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacology, providing an in-depth mechanistic analysis of quinoline derivatives alongside field-proven, self-validating experimental workflows used in modern drug development.
Antimalarial Activity: Disruption of Heme Detoxification
Mechanistic Causality
During the intraerythrocytic stage of infection, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free Fe(II) heme. To survive, the parasite oxidizes this to Fe(III) hematin and sequesters it into non-toxic hemozoin (β-hematin) crystals.
Substituted 4-aminoquinolines, such as chloroquine, exert their parasiticidal effect by directly inhibiting this crystallization process. High-resolution atomic force microscopy (AFM) reveals that chloroquine operates via a "step-pinning" mechanism, binding specifically to the molecularly flat {100} surfaces of the growing hematin crystal[2]. By blocking these critical growth sites, the drug arrests layer generation at concentrations as low as 2 μM, leading to a lethal accumulation of soluble, pro-oxidant hematin[2].
Protocol 1: In Vitro β-Hematin Crystallization Assay
To screen novel quinoline derivatives for antimalarial efficacy, we utilize a lipid-catalyzed β-hematin formation assay. This protocol is designed to mimic the physiological microenvironment of the parasite's digestive vacuole.
-
Rationale for Experimental Choices: Hematin crystallization is highly inefficient in purely aqueous solutions. We utilize a citric buffer at pH 4.8 combined with a lipid subphase (e.g., monoolein) because in vivo crystallization occurs predominantly at the lipid-water interface[2].
-
Self-Validating System: The assay must include a known inhibitor (Chloroquine, IC50 ~15 μM in this specific in vitro setup) as a positive control, and a vehicle-only (DMSO) negative control. Assay robustness is validated by calculating the Z'-factor; a value > 0.6 is required before proceeding with hit triage.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 10 mM. Prepare a lipid emulsion by sonicating monoolein in 0.5 M sodium acetate buffer (pH 4.8).
-
Compound Dispensing: Aliquot 10 μL of test quinoline derivatives (serially diluted in DMSO) into a 96-well plate.
-
Reaction Initiation: Add 100 μL of the lipid emulsion to each well, followed by 10 μL of the hemin solution.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours to allow β-hematin crystals to form.
-
Quenching & Solubilization: Add 100 μL of 5% (v/v) pyridine solution in 50% HEPES buffer (pH 7.4). Causality: Pyridine specifically forms a soluble, low-spin complex with unreacted free hematin, but cannot dissolve crystalline β-hematin.
-
Quantification: Measure absorbance at 405 nm. A high absorbance indicates high free hematin (successful inhibition by the drug), whereas low absorbance indicates successful crystallization (drug failure).
Anticancer Applications: Precision Kinase Inhibition
Mechanistic Causality
Aberrant kinase signaling is a primary driver of tumor proliferation and angiogenesis. Quinoline-based small molecules have emerged as highly selective, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, FGFR, and c-Met[3].
Derivatives like Lenvatinib (a 4-phenoxyquinoline) and Bosutinib (a 3-quinolinecarbonitrile) lodge into the highly conserved ATP-binding pocket of the kinase hinge region[4]. The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge, thereby locking the enzyme in an inactive conformation and starving the tumor of mitogenic signals[4].
Caption: Mechanism of substituted quinolines inhibiting RTK-mediated tumor proliferation.
Protocol 2: FRET-Based High-Throughput Kinase Screening
To quantify the IC50 of novel quinoline kinase inhibitors, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Rationale for Experimental Choices: TR-FRET is chosen over standard colorimetric assays because the time-delayed fluorescence measurement eliminates compound auto-fluorescence (a common issue with highly conjugated quinoline ring systems), ensuring high signal-to-noise ratios.
-
Self-Validating System: Staurosporine (a broad-spectrum kinase inhibitor) is used as a full-inhibition control to define the assay floor, while DMSO defines the assay window ceiling.
Step-by-Step Methodology:
-
Enzyme-Substrate Mix: Combine the target kinase (e.g., VEGFR2) with a biotinylated peptide substrate in a kinase reaction buffer (containing MgCl2, EGTA, and DTT to maintain the enzyme's reducing environment).
-
Compound Addition: Dispense 50 nL of quinoline library compounds into a 384-well microplate using acoustic liquid handling.
-
ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase. Causality: Running the assay at the Km of ATP ensures maximum sensitivity for identifying ATP-competitive inhibitors.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Detection Reagents: Add a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Excite the plate at 340 nm and measure emission ratios at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic curve fit.
Caption: Step-by-step workflow for FRET-based high-throughput kinase inhibitor screening.
Antitubercular Activity: ATP Synthase Uncoupling
The pharmacological utility of quinolines extends into severe bacterial infections, most notably Multidrug-Resistant Tuberculosis (MDR-TB). Bedaquiline, a diarylquinoline, represents the first novel class of anti-TB agents approved in over 40 years[5].
Mechanistic Causality
Unlike traditional antibiotics that target cell wall synthesis, bedaquiline operates by binding to the c-subunit in the membrane-bound FO portion of the mycobacterial F1FO-ATP synthase[6]. The specific stereochemistry of the diarylquinoline scaffold allows it to wedge into the ion-binding sites of the c-ring rotor. This stalls the rotation of the ATP synthase machinery, uncoupling the proton motive force from ATP production, and rapidly depleting the mycobacterium's energy reserves, resulting in potent bactericidal activity[7].
Quantitative Data Presentation
The table below summarizes the pharmacological profiles of key FDA-approved substituted quinolines, demonstrating the scaffold's broad therapeutic index.
| Compound | Substitution Scaffold | Primary Target | Clinical Indication | Typical IC50 / MIC |
| Chloroquine | 4-aminoquinoline | Hematin crystallization | Malaria | ~10 - 50 nM |
| Bosutinib | 3-quinolinecarbonitrile | Src/Abl kinases | Chronic Myeloid Leukemia | 1 - 2 nM |
| Lenvatinib | 4-phenoxyquinoline | VEGFR1-3, FGFR1-4 | Thyroid / Hepatocellular Carcinoma | 4 - 5 nM |
| Bedaquiline | Diarylquinoline | Mycobacterial ATP Synthase | MDR-Tuberculosis | 0.03 - 0.12 μg/mL |
References
1.[2] Title: Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link] 2.[5] Title: Bedaquiline: a novel antitubercular agent for the treatment of multidrug-resistant tuberculosis. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] 3.[6] Title: Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two-ion theory of energy coupling in ATP synthesis. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] 4.[7] Title: Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Source: MDPI. URL:[Link] 5.[3] Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry. URL:[Link] 6.[1] Title: Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] 7.[4] Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]
Sources
- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bedaquiline: a novel antitubercular agent for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two-ion theory of energy coupling in ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methyl 4-bromo-2-phenylquinoline-8-carboxylate: A Technical Guide to Synthesis and RNA-Binding Applications
Executive Summary
The development of small-molecule therapeutics targeting RNA structures requires highly specific binding mechanisms. Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) has emerged as a critical building block in the synthesis of Peptide Quinoline Conjugates (PQCs). By acting as a central scaffold for threading intercalation, this compound enables researchers to design molecules that bind complex RNA duplexes and stem-loops with nanomolar affinity [1].
As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale behind the synthesis of this quinoline derivative, the self-validating protocols required for its preparation, and its role in advanced RNA-targeted drug discovery.
Chemical Profile & Structural Rationale
The 2-phenylquinoline core is not chosen arbitrarily; it is a highly engineered intercalator. Traditional threading intercalators often rely on acridine cores, which, while possessing high affinity, can lack the structural tunability required for extreme selectivity [2]. The 2-phenylquinoline scaffold solves this by allowing researchers to modulate the
Quantitative Chemical Profile
To establish a baseline for analytical validation, the core quantitative metrics of the compound are summarized below:
| Property | Specification |
| Chemical Name | Methyl 4-bromo-2-phenylquinoline-8-carboxylate |
| CAS Registry Number | 651311-52-3 |
| Molecular Formula | C17H12BrNO2 |
| Molecular Weight | 342.19 g/mol |
| Key Functional Groups | C4-Bromide (Cross-coupling/Substitution active), C8-Methyl Ester (Protecting group) |
Synthesis Workflow & Mechanistic Causality
The synthesis of Methyl 4-bromo-2-phenylquinoline-8-carboxylate relies on the conversion of a tautomeric 4(1H)-quinolone (or 4-hydroxyquinoline) into a 4-bromo derivative.
Causality Behind Experimental Choices
Historically, converting a quinolone to a haloquinoline utilized harsh reagents like phosphorus oxybromide (
To circumvent this, an Appel-type bromination is employed using N-bromosuccinimide (NBS) and triphenylphosphine (
Synthesis workflow of Methyl 4-bromo-2-phenylquinoline-8-carboxylate.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates built-in analytical checkpoints:
-
Reagent Preparation: Dissolve 1.0 equivalent of 8-(methoxycarbonyl)-2-phenyl-4(1H)-quinolone in a strictly anhydrous solvent mixture of chloroform and acetonitrile (1:1 v/v). Validation: Moisture must be excluded to prevent the hydrolysis of the bromophosphonium intermediate.
-
Activation: Add 1.2 equivalents of triphenylphosphine (
) to the solution, followed by the portion-wise addition of 1.2 equivalents of N-bromosuccinimide (NBS) at . -
Reaction Progression: Allow the reaction to warm to room temperature and stir for exactly 0.83 hours (50 minutes).
-
In-Process Validation (TLC/LC-MS): Monitor the reaction. The protocol is self-validating when the highly polar starting material completely disappears, replaced by a distinct, less polar spot (the 4-bromo product). The mass spectrum should show a characteristic 1:1 isotopic isotopic doublet at m/z 342 and 344, confirming the presence of the bromine atom.
-
Purification: Quench the reaction with saturated aqueous
, extract with dichloromethane, and purify via silica gel chromatography to yield the title compound at ~69% yield [1].
Application in RNA-Targeted Drug Discovery
The primary utility of Methyl 4-bromo-2-phenylquinoline-8-carboxylate is its incorporation into Peptide Quinoline Conjugates (PQCs) to act as threading intercalators .
The Threading Intercalation Mechanism
Threading intercalation is a highly specific binding mode where the planar 2-phenylquinoline core inserts itself between the base pairs of an RNA duplex. Simultaneously, the peptide substituents attached at the C4 and C8 positions are forced to project into the major and minor grooves of the RNA helix [2]. Because the ligand makes multiple, distinct contacts (van der Waals, hydrogen bonding, and
Logical relationship of threading intercalation in RNA-binding by PQCs.
Comparative Binding Affinities
Once the 4-bromo group is substituted with a peptide chain (via nucleophilic aromatic substitution) and the C8-ester is saponified and coupled to another peptide sequence, the resulting PQC demonstrates potent RNA binding.
| Intercalator Core | Ligand Type | Target Structure | Binding Affinity ( | Reference |
| 2-Phenylquinoline | PQC (Compound 9) | RNA Stem-Loop | 208 nM | [1] |
| Acridine | Acridine-Peptide | RNA Stem-Loop | 20 nM | [1] |
While the acridine derivative binds with higher absolute affinity, the 2-phenylquinoline core offers a superior platform for selectivity tuning. The slight reduction in
Future Perspectives in Antibacterial Discovery
Because quinolones and their derivatives represent one of the most important classes of broad-spectrum antibacterials, the synthesis of 4,8-disubstituted 2-phenylquinoline amino acids bridges the gap between traditional antibiotics and modern RNA-targeted therapeutics. By utilizing Methyl 4-bromo-2-phenylquinoline-8-carboxylate in combinatorial SPPS libraries, drug development professionals can rapidly screen thousands of PQCs against pathogenic bacterial RNA targets, such as ribosomal RNA (rRNA) or critical riboswitches.
References
-
Krishnamurthy, M., Gooch, B. D., & Beal, P. A. (2004). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters, 6(1), 63-66. URL:[Link]
-
Gooch, B. D., & Beal, P. A. (2004). Recognition of Duplex RNA by Helix-Threading Peptides. Journal of the American Chemical Society, 126(34), 10603-10610. URL:[Link]
Methodological & Application
High-Fidelity Suzuki Cross-Coupling of Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Application Note & Protocol | AN-Q8-SZK-04 [1]
Executive Summary
This Application Note details the protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3).[1] This scaffold is a critical intermediate in the synthesis of NK3 receptor antagonists (e.g., Talnetant analogs) and RNA-binding anti-infectives.
The primary challenge in utilizing this substrate lies in balancing the high electrophilicity of the C4-position (activated by the quinoline nitrogen and C8-ester) against the lability of the C8-methyl ester under basic aqueous conditions.[1] This guide provides a self-validating protocol designed to maximize cross-coupling efficiency while suppressing ester hydrolysis and protodebromination.[1]
Mechanistic Insight & Reactivity Profile[1][2]
Substrate Analysis
The substrate features a highly polarized electronic environment. The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, making the C4-position electron-deficient and highly reactive toward oxidative addition with Pd(0).[1]
-
C4-Bromine (Reaction Site): Para to the N1 nitrogen.[1] The oxidative addition rate is accelerated by the electron-withdrawing C8-carboxylate.[1]
-
C8-Methyl Ester (Risk Site): Located in the steric vicinity of N1.[1] While it does not sterically hinder the C4 coupling, it is susceptible to saponification (hydrolysis) if the reaction pH exceeds 10.0 or if heating is prolonged in aqueous media.
-
C2-Phenyl Group: Provides conjugation but also steric bulk that prevents catalyst chelation at N1, generally aiding the reaction by keeping the catalyst active in the bulk solution.[1]
Catalytic Cycle & Selection Rationale
-
Catalyst: Pd(dppf)Cl₂·DCM is the preferred catalyst. The bidentate dppf ligand (large bite angle) enforces a geometry that favors reductive elimination, crucial for forming sterically congested biaryls. It is more robust against oxidation than Pd(PPh₃)₄.
-
Base: K₃PO₄ (Potassium Phosphate Tribasic) is selected over carbonates (K₂CO₃/Na₂CO₃).[1] K₃PO₄ provides sufficient basicity for boronic acid activation (transmetalation) but exhibits lower nucleophilicity, reducing the rate of ester hydrolysis.
-
Solvent: 1,4-Dioxane/Water (9:1) .[1] A small amount of water is thermodynamically required for the boronic acid activation pathway, but the ratio is minimized to protect the ester.
Reaction Pathway Visualization
Caption: Catalytic cycle highlighting the C4-oxidative addition and the competitive ester hydrolysis pathway.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Substrate (Bromide) | 1.0 | Electrophile | Purity >97% by HPLC |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |
| Pd(dppf)Cl₂[1]·DCM | 0.03 (3 mol%) | Catalyst | High turnover, air stable |
| K₃PO₄ | 2.0 | Base | Mild, buffers reaction pH |
| 1,4-Dioxane | - | Solvent | Degassed, Anhydrous grade |
| Water | - | Co-solvent | Degassed (sparged with Ar/N₂) |
Standard Operating Procedure (SOP)
Step 1: Inert Inertion
-
Charge a reaction vial (microwave or Schlenk tube) with a magnetic stir bar.
-
Add Methyl 4-bromo-2-phenylquinoline-8-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[1]
-
Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Why: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.
-
Step 2: Catalyst & Solvent Addition [1][2]
-
Add Pd(dppf)Cl₂[2]·DCM (3 mol%) quickly under a counter-flow of inert gas.
-
Add degassed 1,4-Dioxane and Water (Ratio 9:1, concentration 0.1 M relative to bromide).
-
Example: For 1 mmol substrate, use 9 mL Dioxane and 1 mL Water.
-
Step 3: Reaction
-
Seal the vessel tightly.
-
Heat to 90°C for 4–12 hours .
Step 4: Workup (Crucial for Ester Retention)
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Buffer Wash: Wash the organic layer with Saturated NH₄Cl (mildly acidic/neutral) rather than water or brine initially. This neutralizes residual base immediately, preventing hydrolysis during workup.
-
Dry over Na₂SO₄, filter, and concentrate.
Purification[1]
-
Column: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient of Hexane/EtOAc (0% → 30%).[1]
-
Note: The product is often fluorescent; use a UV lamp (254/365 nm) to track fractions.[1]
Optimization & Troubleshooting Guide
If the standard protocol yields suboptimal results, utilize the following decision matrix.
Representative Screening Data (Simulated)
Comparing conditions for coupling with Phenylboronic Acid
| Entry | Catalyst | Base | Solvent | Temp | Yield | Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100°C | 65% | 15% Hydrolyzed acid observed.[1] |
| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 100°C | 40% | Significant homocoupling; dark tar. |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (9:1) | 90°C | 92% | Clean conversion; ester intact. |
| 4 | Pd(dtbpf)Cl₂ | Cs₂CO₃ | THF/H₂O | 60°C | 85% | Good for thermally sensitive boronic acids.[1] |
Optimization Workflow
Caption: Decision tree for troubleshooting common Suzuki coupling failures with ester-functionalized quinolines.
References
-
BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Retrieved from
-
National Institutes of Health (NIH). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.[1] (Discusses Pd-catalyst selection for electron-deficient heterocycles). Retrieved from [1]
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General mechanistic grounding for boronic acid activation). Retrieved from [1]
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1] (Foundational reference for Pd-cycle energetics). Retrieved from [1]
-
PubChem. Methyl 4-bromoquinoline-8-carboxylate (Compound Summary). (Physical properties and safety data). Retrieved from [1]
Sources
"Methyl 4-bromo-2-phenylquinoline-8-carboxylate as a research tool"
A Versatile Scaffold for RNA-Targeting Ligands and NK3 Receptor Antagonists[1]
Executive Summary
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) is a high-value heterocyclic building block used primarily in medicinal chemistry and chemical biology.[1][2] It serves as a "linchpin" scaffold due to its orthogonal reactivity: the 4-bromo position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 8-carboxylate moiety allows for diversification via hydrolysis and amidation.[1]
This compound is a critical research tool for:
-
RNA-Targeting Drug Discovery: Synthesizing intercalator-peptide conjugates that bind specific RNA structures (e.g., HIV-1 RRE) with nanomolar affinity.[1]
-
G-Protein Coupled Receptor (GPCR) Research: Developing Neurokinin-3 (NK3) receptor antagonists (analogs of Osanetant/SR142801) for treating schizophrenia and pulmonary disorders.[1]
-
Diversity-Oriented Synthesis (DOS): Rapidly generating libraries of 2,4,8-trisubstituted quinolines.[1]
Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | Methyl 4-bromo-2-phenylquinoline-8-carboxylate |
| CAS Number | 651311-52-3 |
| Molecular Formula | C₁₇H₁₂BrNO₂ |
| Molecular Weight | 342.19 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in MeOH |
| Key Reactivity | C4-Bromide (Electrophile for Pd-catalysis), C8-Ester (Acyl donor) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light |
Application Logic: The "Orthogonal Scaffold" Strategy[1]
The utility of this tool lies in its ability to undergo sequential, selective functionalization.[1] Researchers utilize the electronic difference between the electron-deficient C4 position and the steric environment of the C8 position to build complex bioactive molecules.[1]
Mechanism of Action in Research[1][3][4][5][6]
-
At C4 (Bromine): The bromine atom is activated by the quinoline nitrogen, making it highly reactive toward oxidative addition by Pd(0).[1] This allows for the introduction of aryl, vinyl, or alkynyl groups to tune lipophilicity and pi-stacking interactions (crucial for DNA/RNA intercalation).[1]
-
At C8 (Ester): The ester is a masked amide.[1] Conversion to a carboxamide (often with a chiral amine or amino acid) creates a rigid intramolecular hydrogen bond with the quinoline nitrogen.[1] This "pre-organized" conformation is essential for binding to NK3 receptors and stabilizing the scaffold within nucleic acid grooves.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways enabled by this tool.
Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the C4 and C8 positions.
Detailed Experimental Protocols
Protocol A: Synthesis of the Tool Compound
Context: If the commercial supply is unavailable, the tool can be synthesized from the 4-oxo precursor.[1]
Reagents:
-
Methyl 2-phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylate (Precursor)[1]
-
Phosphorus oxybromide (POBr₃) or NBS/PPh₃[1]
-
Toluene or Acetonitrile (Anhydrous)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 2-phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylate (1.0 eq) and anhydrous toluene (0.1 M concentration).
-
Activation: Add POBr₃ (1.5 eq) in portions under an argon stream.
-
Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the polar starting material and appearance of the fluorescent, less polar product.[1]
-
Quench: Cool to 0°C and carefully quench with ice-cold saturated NaHCO₃ solution. Caution: Exothermic.[1]
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes). The product is sensitive to light; store in amber vials.
Protocol B: Synthesis of RNA-Binding Intercalators (Suzuki Coupling)
Context: Installing an aryl group at C4 to enhance intercalation into RNA stems.[1]
Reagents:
-
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (The Tool)[1]
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)[1]
-
Pd(PPh₃)₄ (5 mol%)[1]
-
Na₂CO₃ (2M aqueous solution, 2.0 eq)[1]
-
DME (Dimethoxyethane) / Water / Ethanol (4:1:1 ratio)[1]
Procedure:
-
Degassing: Combine solvents in a reaction vial and sparge with Argon for 15 minutes.
-
Assembly: Add the Tool (1.0 eq), Arylboronic acid (1.2 eq), and Pd catalyst.
-
Coupling: Heat to 85°C for 12 hours under Argon.
-
Workup: Dilute with water, extract with DCM.
-
Analysis: The resulting Methyl 4-aryl-2-phenylquinoline-8-carboxylate is now ready for Protocol C (Hydrolysis/Amidation) to attach the peptide tail.[1]
Protocol C: Incorporation into Peptides (Solid Phase Synthesis Support)
Context: Converting the ester to a carboxylic acid for coupling to the N-terminus of a peptide on resin.[1]
-
Hydrolysis: Treat the ester (from Protocol B) with LiOH (3 eq) in THF/H₂O (3:1) at 60°C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.
-
Coupling to Resin:
-
Cleavage: Cleave the final conjugate using TFA/TIS/H₂O (95:2.5:2.5).
-
Result: A Peptide-Quinoline Conjugate capable of recognizing specific RNA tertiary structures (e.g., HIV RRE or TAR).[1]
Structure-Activity Relationship (SAR) Insights
When using this tool for drug development, the following SAR rules generally apply:
| Region | Modification | Biological Effect |
| C4 Position | Aryl/Heteroaryl groups | Increases pi-surface area; critical for DNA/RNA intercalation.[1] Bulky groups here can also induce atropisomerism. |
| C8 Position | Amide Linkage | Essential for NK3 antagonism.[1] The carbonyl oxygen forms an intramolecular H-bond with the quinoline nitrogen, locking the structure in a planar conformation.[1] |
| C2 Position | Phenyl Ring | Provides lipophilic bulk.[1] Substitutions on this ring (e.g., 4-fluoro) often improve metabolic stability.[1] |
Safety & Handling
-
Hazards: The compound is an alkylating agent precursor (bromide) and potential irritant.[1] Wear nitrile gloves and safety goggles.
-
Stability: The ester linkage is stable, but the C4-bromide can hydrolyze under strongly acidic/high-temperature conditions over prolonged periods.[1]
-
Waste: Dispose of all palladium-contaminated waste in heavy metal containers.
References
-
Original Synthesis & RNA Binding
-
NK3 Receptor Antagonist Context
-
General Quinoline Functionalization
- Title: "Palladium-catalyzed cross-coupling reactions of 4-chloroquinolines"
-
Source:Tetrahedron, 2005.[1]
- Context: Provides the mechanistic basis for the Suzuki coupling protocols described in Protocol B.
Sources
- 1. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS号 651311-52-3 - 摩熵化学 [molaid.com]
- 2. METHYL 4-BROMO-2-THIAZOLE CARBOXYLATE | CAS#:1025468-06-7 | Chemsrc [chemsrc.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of bromoquinolines in medicinal chemistry"
Application Note: Bromoquinolines as Privileged Scaffolds in Medicinal Chemistry
Introduction & Strategic Rationale
The quinoline nucleus is a ubiquitous pharmacophore in drug discovery, forming the structural core of numerous antimalarial, antimicrobial, and antineoplastic agents. Within this chemical space, bromoquinolines (e.g., 3-bromoquinoline, 4-bromoquinoline) serve as highly versatile electrophilic hubs[1]. The carbon-bromine bond provides an optimal balance of stability and reactivity; it readily undergoes oxidative addition with low-valent transition metals (Pd, Cu, Ni) while resisting premature degradation under standard physiological or synthetic conditions[1][2].
Mechanistic Causality in Cross-Coupling
When functionalizing bromoquinolines, the inherent basicity and nucleophilicity of the quinoline nitrogen present a unique challenge: competitive coordination to the metal catalyst, which can lead to catalyst poisoning.
-
Ligand Sterics & Electronics: To circumvent catalyst deactivation, bulky, electron-rich phosphine ligands (e.g., XPhos, PCy3, or dppf) are employed. These ligands accelerate both the oxidative addition of the C-Br bond and the subsequent reductive elimination, while their steric bulk prevents the quinoline nitrogen from forming stable, inactive coordination complexes with the palladium center[3][4].
-
Solvent & Base Selection: Biphasic or highly polar solvent systems (e.g., 1,4-Dioxane/Water) paired with mild bases (Na₂CO₃ or NaOtBu) are critical. The base not only activates the nucleophile (boronic acid or amine) but also facilitates the transmetalation step by forming a reactive hydroxo- or alkoxo-palladium intermediate[2][3].
Divergent Synthetic Pathways
Divergent transition-metal-catalyzed functionalization pathways of the bromoquinoline scaffold.
Protocol I: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling
This protocol outlines the synthesis of 3-arylquinolines from 3-bromoquinoline. The Suzuki-Miyaura reaction is highly tolerant of diverse functional groups, making it ideal for late-stage diversification[2][4].
Causality Checkpoint: Degassing the solvent mixture is non-negotiable. Atmospheric oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle. The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, a prerequisite for the final reductive elimination step[2].
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)[2].
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with inert Argon gas. Repeat this cycle three times to establish a strictly anhydrous and anaerobic environment[2].
-
Solvent & Base Addition: Syringe in a pre-degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL), followed by sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)[2]. Rationale: The water dissolves the inorganic base and accelerates the formation of the reactive boronate complex required for transmetalation.
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the vigorously stirring mixture in a pre-heated oil bath at 90 °C for 12–16 hours[2].
-
Monitoring & Validation: Monitor reaction progress via TLC or LC-MS. The complete disappearance of the 3-bromoquinoline peak validates the efficiency of the oxidative addition cycle.
-
Work-up & Purification: Cool to room temperature. Dilute with ethyl acetate (15 mL) and partition with water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash combined organic layers with brine. Rationale: Brine washing removes residual 1,4-dioxane and water-soluble inorganic salts, self-validating the purity of the crude organic phase prior to chromatography. Dry over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography[2].
Protocol II: Palladium-Catalyzed Buchwald-Hartwig C-N Amination
The introduction of an amino group to the quinoline ring dramatically alters its hydrogen-bonding capability and pharmacokinetic profile. This protocol details the synthesis of 3-aminoquinolines[3][5].
Causality Checkpoint: The use of sodium tert-butoxide (NaOtBu) is crucial for the deprotonation of the coordinated amine, driving the formation of the palladium-amido complex[3]. XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its bulky triisopropylphenyl group facilitates reductive elimination and prevents the formation of off-cycle palladium-bis(amine) complexes[3][5].
Step-by-Step Methodology:
-
Catalyst & Substrate Assembly: In an argon-filled glovebox or using standard Schlenk techniques, charge a reaction vial with 3-bromoquinoline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv)[3].
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv). If the amine is a liquid, add it via syringe after the solvent.
-
Solvent Introduction: Add anhydrous, degassed toluene (5 mL). Rationale: Toluene provides a high-boiling, non-coordinating environment that stabilizes the sensitive catalytic intermediates.
-
Reaction Execution: Seal the vial and heat at 100 °C for 8–12 hours with vigorous stirring[3].
-
Quenching & Isolation: Cool the mixture, dilute with dichloromethane, and filter through a short pad of Celite. Rationale: Filtering through Celite effectively removes palladium black (a visual indicator of catalyst decomposition at the end of the reaction) and inorganic salts, ensuring the crude mixture is safe for silica gel loading. Concentrate the filtrate and purify via silica gel chromatography (gradient: hexanes/ethyl acetate)[3].
Quantitative Data: Reaction Condition Optimization Matrix
To provide a self-validating reference for workflow optimization, the following table summarizes established parameters for bromoquinoline functionalization based on empirical literature data[2][3][4][6].
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand System | Base & Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | 3-Bromoquinoline | Arylboronic Acids | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ / Dioxane:H₂O (4:1) | 90 °C, 12h | 85–95% |
| Suzuki-Miyaura | 3-Bromoquinoline | Heteroaryl Boronates | P1-L5 (PCy₃ based) (2 mol%) | K₃PO₄ / THF:H₂O | 110 °C, 10 min | 35–80% |
| Buchwald-Hartwig | Bromoquinolines | Primary/Secondary Amines | Pd₂(dba)₃ (2 mol%) / XPhos | NaOtBu / Toluene | 100 °C, 12h | 75–90% |
| Buchwald-Hartwig | 8-Benzyloxy-5-bromoquinoline | N-Methylaniline | Pd(OAc)₂ (5 mol%) / L3 | NaOtBu / Toluene | 110 °C, 24h | 87% |
Note: Yields are highly dependent on the electronic nature and steric hindrance of the specific coupling partners.
Conclusion
Bromoquinolines remain indispensable building blocks in medicinal chemistry. By applying rigorous, mechanistically-driven cross-coupling protocols—specifically controlling for catalyst poisoning and atmospheric degradation—researchers can efficiently navigate the chemical space around the quinoline scaffold, accelerating the discovery of novel therapeutics.
References
-
Chemical Reviews (ACS Publications). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[Link]
-
NIH PMC. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[Link]
-
Indian Academy of Sciences. "Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction."[Link]
Sources
Application Note: Precision Synthesis of Substituted Quinolines via Friedländer Annulation
Topic: Friedländer Synthesis for Substituted Quinolines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin). While multiple synthetic routes exist (Skraup, Combes), the Friedländer synthesis remains the premier method for constructing 2,3-disubstituted quinolines with high regiocontrol.
This guide provides an advanced technical analysis of the Friedländer condensation, moving beyond textbook descriptions to offer field-proven protocols, mechanistic insights for troubleshooting, and green chemistry adaptations suitable for high-throughput library generation.
Mechanistic Insight & Causality
The Friedländer synthesis involves the condensation of 2-aminoaryl aldehydes/ketones with an enocizable carbonyl compound (containing an
The Dual-Pathway Mechanism
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via two competing pathways, often dictated by pH conditions:
-
Path A (Rate-Limiting Aldol): Under basic conditions, the intermolecular aldol condensation often precedes imine formation.
-
Path B (Rate-Limiting Imine): Under acidic conditions, Schiff base formation typically occurs first, followed by intramolecular cyclization.
Critical Insight: Steric hindrance at the ketone
Figure 1: Bifurcated mechanism of the Friedländer synthesis. Path selection allows optimization based on substrate sterics.
Critical Parameters & Catalyst Selection
The choice of catalyst dictates the reaction rate and impurity profile.
Table 1: Catalyst Performance Matrix
| Catalyst Class | Examples | Ideal Substrates | Pros | Cons |
| Brønsted Acids | HCl, H₂SO₄, p-TSA | Sterically hindered ketones | High yields; Robust | Corrosive; Not compatible with acid-labile groups (e.g., acetals). |
| Solid Acids | Sulfamic Acid, Silica-H₂SO₄ | Labile substrates | Green profile ; Recyclable; Simple workup | Slower kinetics than homogeneous acids. |
| Strong Bases | KOH, NaOH, t-BuOK | Aryl acetonitriles | Fast reaction for simple ketones | Can cause self-condensation of the ketone (side products). |
| Lewis Acids | ZnCl₂, AuCl₃, CeCl₃ | Sensitive functionalities | Mild conditions | High cost; Metal scavenging required for pharma QC. |
Experimental Protocols
Protocol A: Classical Acid-Catalyzed Synthesis (Robust)
Best for: Gram-scale synthesis of building blocks.
Reagents:
-
2-Aminobenzophenone (1.0 equiv)
-
Acetylacetone or Cyclic Ketone (1.2 equiv)
-
p-Toluenesulfonic acid (p-TSA) (5 mol%)
-
Solvent: Ethanol or Toluene[4]
Procedure:
-
Setup: Charge a round-bottom flask with 2-aminobenzophenone (5 mmol) and ethanol (20 mL).
-
Addition: Add the ketone (6 mmol) followed by p-TSA (0.25 mmol).
-
Reaction: Heat to reflux (78°C for EtOH) with magnetic stirring.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The fluorescent blue spot of the starting amine will disappear, replaced by a lower Rf spot (quinoline) that often fluoresces yellow/green under UV 254nm.
-
-
Workup:
-
Purification: Recrystallize from hot ethanol or purify via flash chromatography.
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)
Best for: Combinatorial library generation and rapid SAR exploration.
Reagents:
-
Active methylene compound (1.1 equiv)[4]
-
Catalyst: Sulfamic Acid (10 mol%) or Neat (Solvent-free if liquid ketone)
Procedure:
-
Loading: In a 10 mL microwave vial, mix the amine (1 mmol) and ketone (1.1 mmol).
-
Catalyst: Add sulfamic acid (0.1 mmol). If solids are used, add 2-3 drops of DMF to ensure energy transfer, though true solvent-free is preferred.
-
Irradiation: Cap the vial. Irradiate at 140°C for 5–10 minutes (Power: Dynamic, Max 150W).
-
Note: Conventional heating would require 4-8 hours for the same conversion.
-
-
Isolation:
-
Purity Check: This method often yields >90% purity without chromatography.
Quality Control & Self-Validation
How do you verify the reaction without external analysis? Use these intrinsic markers:
-
IR Spectroscopy (Functional Group Shift):
-
Start: Sharp N-H stretches (3300-3400 cm⁻¹) and Carbonyl C=O (1650-1700 cm⁻¹).
-
End: Disappearance of C=O and N-H. Appearance of C=N (imine/heterocycle) stretch around 1600-1620 cm⁻¹.
-
-
¹H NMR (The "Fingerprint" Region):
-
Look for the C4-proton (if using aldehyde) or substituents at the C4 position.
-
Diagnostic Shift: The disappearance of the aldehyde proton (~9-10 ppm) or the amine protons (~6-7 ppm broad) confirms consumption of starting material.
-
Aromatic Region: Quinolines show a distinct downfield shift for the proton at the C8 position (adjacent to Nitrogen) due to the anisotropic effect of the ring nitrogen.
-
Case Study: Synthesis of a Camptothecin Precursor
Application: Synthesis of a tricyclic quinoline intermediate for Topoisomerase I inhibitors.
Workflow Diagram:
Figure 2: Workflow for the synthesis of a tricyclic quinoline scaffold using a Dean-Stark apparatus to drive equilibrium.
Protocol Modification for Case Study: For this specific tricyclic system, water removal is critical to drive the equilibrium (Le Chatelier's principle).
-
Modification: Use a Dean-Stark trap with Toluene/Benzene.
-
Why: The dehydration step (elimination of water) is reversible. Removing water azeotropically pushes the reaction to 100% conversion, essential for expensive precursors.
References
-
Friedländer, P. (1882).[4][6][7] "Ueber o-Amidobenzaldehyd".[6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
-
Marco-Contelles, J., et al. (2009).[6] "Friedländer Reaction on 2-Aminoaryl Ketones: A Review". Chemical Reviews, 109(6), 2652–2671.
-
Wang, L., et al. (2012).[8] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44, 389-392.[8]
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284.
-
BenchChem. (2025).[1][4] "Step-by-Step Friedländer Synthesis of Quinolines: Application Notes".
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Application Note: Precision Halogenation of Quinolines using N-Halosuccinimides
This Application Note is designed for researchers and process chemists seeking high-precision methodologies for the halogenation of quinoline scaffolds using N-halosuccinimides (NXS). It synthesizes mechanistic insights with robust, scalable protocols.
Executive Summary
The functionalization of quinolines is a cornerstone in the synthesis of antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs). While elemental halogens (
N-Halosuccinimides (NCS, NBS, NIS) offer a superior alternative, providing a source of "positive" halogen (
-
C3-Selectivity: Achieved via radical pathways or solvent-assisted activation (e.g., HFIP).
-
C5/C8-Selectivity: Achieved via electrophilic aromatic substitution (EAS) in acidic media.
Mechanistic Logic & Regiocontrol
The quinoline scaffold presents a unique challenge: it contains an electron-deficient pyridine ring and a relatively electron-rich benzene ring. The site of halogenation is strictly controlled by the reaction mechanism.
The Regiodivergent Pathway
-
Electrophilic Pathway (Acidic/Lewis Acid): The nitrogen atom is protonated or complexed, further deactivating the pyridine ring. The electrophile (
) attacks the most electron-rich positions on the carbocyclic ring: C5 and C8 . -
Radical Pathway (Neutral/Photo-induced): The pyridine ring is less susceptible to radical attack than benzene, but specific radical stabilization (often at C3 ,
to the nitrogen) allows for selective functionalization of the heterocyclic ring.
Decision Tree Diagram
The following diagram maps the critical decision points for selecting reaction conditions.
Caption: Regiodivergent logic flow for quinoline halogenation using N-halosuccinimides.
Critical Optimization Parameters
Solvent Effects
The solvent is not merely a medium; it is a catalyst.
-
Acetonitrile (MeCN): The standard for radical mechanisms. It supports radical chains while solubilizing NXS reagents.
-
Hexafluoroisopropanol (HFIP): A "magic solvent" for halogenation. It activates NXS via hydrogen bonding to the succinimide carbonyls, increasing the electrophilicity of the halogen without requiring strong mineral acids. Highly recommended for C3-selectivity .
-
Sulfuric/Acetic Acid: Essential for C5/C8 targeting. They protonate the quinoline nitrogen, deactivating the C2/C3/C4 positions entirely.
Catalyst Selection
-
TFA (Trifluoroacetic acid): Mild activator for EAS mechanisms.
-
Ag(I) Salts (e.g., Ag2SO4): Can be added to precipitate succinimide or scavenge halides, driving the reaction forward, particularly in chlorinations.
Experimental Protocols
Protocol A: C3-Selective Iodination (The "HFIP" Method)
Target: 3-Iodoquinoline derivatives. Mechanism: Solvent-activated electrophilic/radical hybrid. Reference: Tang, R. J., et al. J. Org.[1] Chem. 2018.[1][2][3]
Reagents:
-
Substrate: Quinoline (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M concentration)
Step-by-Step:
-
Preparation: In a light-shielded vial (wrap in foil), dissolve quinoline (1.0 mmol) in HFIP (5 mL).
-
Addition: Add NIS (1.1 mmol, 248 mg) in a single portion at room temperature (25 °C).
-
Reaction: Stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The reaction is typically fast due to HFIP activation.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with sat.[4]
(to remove excess iodine) and sat. . -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (typically 10-20% EtOAc in Hexanes).
Validation: 3-iodoquinoline is distinct by
Protocol B: C5-Selective Chlorination (The "Acid-Mediated" Method)
Target: 5-Chloroquinoline (with minor 8-chloro isomer). Mechanism: Protonation-directed Electrophilic Aromatic Substitution. Reference: Kiamuddin, M. et al. PJSIR 1966; Benchchem Tech Guide.
Reagents:
-
Substrate: Quinoline (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.2 - 1.5 equiv)
-
Solvent/Catalyst: 98% Sulfuric Acid (
) or concentrated Acetic Acid/HCl mix.
Step-by-Step:
-
Safety Note: Perform in a fume hood. Exothermic reaction.
-
Dissolution: Dissolve quinoline (10 mmol) in concentrated
(10 mL) at 0 °C. -
Addition: Add NCS (12 mmol, 1.6 g) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. (Heating to 60 °C may be required for deactivated substrates).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50 g).
-
Neutralization: Carefully neutralize with
or NaOH pellets until pH ~8-9. Caution: Heat generation. -
Extraction: Extract with EtOAc (3 x 30 mL).
-
Purification: The crude will likely contain a mixture of C5 (major) and C8 (minor). Separation requires careful column chromatography or recrystallization from ethanol.
Protocol C: C3-Bromination (Radical Initiated)
Target: 3-Bromoquinoline. Mechanism: Radical substitution. Reference: Chemical Communications (RSC), 2015.
Reagents:
-
Substrate: Quinoline (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) (dry)
-
Additives: None (thermal initiation) or AIBN (catalytic, optional).
Step-by-Step:
-
Setup: Dissolve quinoline (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add NBS (1.1 mmol).
-
Activation: Heat the mixture to reflux (80–82 °C) for 6–12 hours.
-
Tip: If conversion is low after 4h, add 5 mol% AIBN to initiate the radical chain.
-
-
Workup: Evaporate MeCN. Redissolve residue in
or DCM. -
Wash: Wash with water (to remove succinimide) and brine.[4]
-
Purification: Silica gel chromatography.
Data Summary & Performance
The following table summarizes expected outcomes based on literature precedents for unsubstituted quinoline.
| Target Position | Reagent | Solvent/Conditions | Typical Yield | Major Mechanism |
| C3 | NIS | HFIP, RT | 85-95% | Solvent-Activated Electrophilic |
| C3 | NBS | MeCN, Reflux | 60-75% | Radical |
| C3 | NIS | MeCN, 80°C | 55-65% | Radical |
| C5 | NCS | 60-70% | EAS (Protonated) | |
| C5 | NBS | 50-60% | EAS (Protonated) | |
| C8 | NIS | Requires N-Oxide & Rh Cat | 70-80% | Chelation Directed (C-H Activation) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet Reagents | Recrystallize NBS/NCS from water/acetic acid. Store NIS in the dark. |
| Wrong Regioisomer (C5 instead of C3) | Acidic Impurities | Ensure solvent (MeCN) is neutral. Avoid acidic glassware for radical reactions. |
| Poly-halogenation | Excess Reagent | Strict stoichiometry (1.05 equiv). Monitor reaction closely by LC-MS. |
| Succinimide Contamination | Incomplete Workup | Succinimide is water-soluble. Ensure thorough aqueous washes or use |
References
-
Regioselective Iodination of Quinolines (C3-Selective)
-
HFIP Solvent Effects (C3-Selective)
-
Remote C5-Halogenation (Acid/Amide Directed)
-
General N-Halosuccinimide Protocols
-
Historical Acid-Mediated Chlorination
Sources
- 1. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. calibrechem.com [calibrechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pjsir.org [pjsir.org]
Application Note: Optimized MTT Assay Protocol for Quinoline-Based Compounds
Executive Summary
The MTT assay is a cornerstone colorimetric technique used to evaluate cell viability, proliferation, and cytotoxicity[1]. While highly robust for standard water-soluble drugs, applying this assay to quinoline-based compounds —a diverse class of heterocycles widely used in antimalarial, antibacterial, and anticancer drug development—presents unique physicochemical challenges[2][3]. Quinolines frequently exhibit poor aqueous solubility, inherent visible-spectrum absorbance, and redox-active properties that can severely confound colorimetric readouts[3][4].
This application note provides a comprehensively engineered, self-validating MTT protocol specifically optimized for quinoline derivatives. By integrating rigorous pre-assay controls and mechanistic troubleshooting, this guide ensures high-fidelity data collection and prevents common false-positive or false-negative artifacts.
Mechanistic Principles & Causality
The MTT Reduction Pathway
The MTT assay relies on the cellular uptake of the positively charged, yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) [5]. Within viable cells, NAD(P)H-dependent oxidoreductase enzymes (predominantly mitochondrial succinate dehydrogenase) reduce the tetrazolium ring[1]. This enzymatic cleavage yields insoluble, purple formazan crystals[6]. Following cell lysis and solubilization, the absorbance of the formazan solution is quantified spectrophotometrically at 570 nm, providing a direct correlate to the viable cell population[5].
Unique Challenges of Quinoline Derivatives
When testing quinolines (e.g., novel Schiff base quinolines, cyclopenta[b]quinoline-1,8-diones, or glycoconjugated quinolines), researchers must account for four critical interference mechanisms[2][3][7]:
-
Hydrophobicity & Solvent Toxicity: Quinolines are notoriously hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) for stock preparation. If the final DMSO concentration in the culture medium exceeds 0.5% (v/v), it induces solvent-mediated cytotoxicity, skewing the IC50 calculations[3].
-
Direct Redox Interference: Certain functionalized quinolines possess inherent reducing properties. These compounds can non-enzymatically reduce MTT to formazan in the extracellular medium, generating a false-positive viability signal[4].
-
Colorimetric Overlap: Many conjugated quinoline systems are intensely colored (yellow, brown, or orange) and absorb light near the 570 nm measurement wavelength, artificially inflating the optical density (OD)[2][4].
-
Photosensitization: Highly conjugated heterocyclic compounds can act as photosensitizers. Under ambient light, they can generate reactive oxygen species (ROS) that rapidly degrade the formed formazan, leading to false-negative viability results[8].
Mechanistic pathway of MTT reduction and points of quinoline interference.
Pre-Assay Validation (The Self-Validating System)
To establish a trustworthy and self-validating experimental setup, you must run a Control Matrix prior to full-scale screening. This isolates biological effects from chemical artifacts[4].
Table 1: Mandatory Control Matrix for Quinoline Assays
| Control Type | Well Contents | Purpose & Causality | Expected Outcome |
| Untreated Control | Cells + Media + Vehicle (0.5% DMSO) + MTT | Establishes 100% baseline viability. Controls for solvent toxicity. | High OD (Purple) |
| Blank Control | Media + Vehicle (0.5% DMSO) + MTT | Establishes baseline background absorbance of the media/phenol red. | Low OD (Yellowish) |
| Cell-Free Control | Media + Quinoline (Max Conc.) + MTT | Detects non-enzymatic direct reduction of MTT by the quinoline[4]. | Low OD. (If purple, compound is redox-active) |
| Color Control | Media + Quinoline (Max Conc.) (No MTT) | Detects spectral overlap . Measures the innate absorbance of the quinoline at 570 nm. | Low OD. (If high, subtract this OD from sample wells) |
Step-by-Step Experimental Protocol
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS, pH 7.4). Filter-sterilize through a 0.2 µm syringe filter. Store in aliquots at -20°C, strictly protected from light[5].
-
Quinoline Stock Solutions: Dissolve the synthesized quinoline derivatives in 100% molecular-grade DMSO to create a 10 mM to 50 mM stock.
-
Solubilization Buffer: 100% DMSO is highly recommended over acidified isopropanol or SDS/HCl for quinolines. Quinolines and their metabolites can precipitate in aqueous SDS buffers, causing light scattering[4]. DMSO ensures complete dissolution of both the formazan crystals and the hydrophobic quinoline[9].
Cell Seeding & Treatment
-
Seeding: Harvest cells (e.g., MCF-7, HeLa, or A549) at ~80% confluence. Seed 5,000 to 10,000 cells per well in a flat-bottom 96-well plate (100 µL/well)[10]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence[3].
-
Compound Dilution: Prepare serial dilutions of the quinoline compound in culture media. Critical: Ensure the final concentration of DMSO in all wells (including controls) is normalized and does not exceed 0.5% (v/v)[3].
-
Treatment: Aspirate the old media from the 96-well plate. Add 100 µL of the quinoline-treated media to the respective wells. Incubate for the desired exposure period (typically 24, 48, or 72 hours)[3][11].
MTT Incubation & Solubilization
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final MTT concentration ~0.45 mg/mL)[5].
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C[5]. Note: Due to the potential photosensitizing nature of some quinolines, wrap the plate in aluminum foil during this step to prevent light-induced formazan degradation[8].
-
Media Removal: Carefully aspirate the media containing the unreacted MTT and quinoline. Caution: Formazan crystals are loosely attached to the well bottom; do not disturb the cell monolayer.
-
Solubilization: Add 100 µL to 200 µL of 100% DMSO to each well to solubilize the formazan crystals[3][9].
-
Agitation: Place the plate on an orbital shaker for 10–15 minutes at room temperature, protected from light, until the purple crystals are fully dissolved.
Absorbance Measurement
-
Measure the optical density (OD) using a microplate reader at 570 nm [5].
-
Measure the background absorbance at a reference wavelength of 630 nm [5].
-
Calculation: Subtract the 630 nm reference reading from the 570 nm reading to correct for well-to-well optical interference and cellular debris[5].
Workflow diagram of the MTT assay highlighting critical QC checkpoints.
Data Analysis & Troubleshooting
Calculate the percentage of cell viability using the following formula: % Viability =[(OD_sample - OD_blank) / (OD_untreated_control - OD_blank)] × 100
(Note: If the Color Control showed significant absorbance, subtract the OD_color_control from the OD_sample before calculating viability).
Table 2: Troubleshooting Guide for Quinoline Compounds
| Observation | Mechanistic Cause | Corrective Action |
| Viability > 100% at high compound concentrations | The quinoline is directly reducing MTT to formazan non-enzymatically[4]. | Check the Cell-Free Control. If positive, switch to a non-tetrazolium assay (e.g., Resazurin/AlamarBlue or ATP-based CellTiter-Glo)[4]. |
| High OD in Blank/Color Control wells | The quinoline possesses innate color that absorbs at 570 nm[2][4]. | Subtract the compound-specific color control OD from the sample OD. Alternatively, wash cells with PBS before adding MTT. |
| Inconsistent/Scattered Replicate Data | Precipitation of the hydrophobic quinoline in the aqueous culture media[3]. | Ensure DMSO concentration is exactly 0.5%. Warm media slightly before compound addition. Check wells under a microscope for crystals. |
| Unexpectedly Low Viability (False Negative) | Photosensitization: The quinoline generated ROS under ambient light, degrading the formazan[8]. | Perform all MTT incubation and solubilization steps in strict darkness (wrap plates in foil)[8]. |
References
-
MTT assay - Wikipedia Source: Wikipedia URL:[Link]
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay Source: National Institutes of Health (PMC) URL:[Link]
-
Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL:[Link]
-
Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates Source: National Institutes of Health (PMC) URL:[Link]
-
MTT Assay Protocol Source: Springer Nature Experiments URL:[Link]
-
Analysis of Cell Viability by the MTT Assay Source: SciSpace / Cold Spring Harbor Protocols URL:[Link]
-
Synthesis and cytotoxicity of new quinoline derivatives Source: NIScPR URL:[Link]
-
Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds Source: MDPI URL:[Link]
-
Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives Source: Brieflands URL:[Link]
Sources
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Is Your MTT Assay the Right Choice? [promega.com.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds [mdpi.com]
- 8. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Direct Halogenation of Quinoline
Introduction: The "Electron-Deficient" Trap
Direct halogenation of quinoline is deceptively complex. Unlike benzene, quinoline possesses a "schizophrenic" electronic character: an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring.
As a Senior Application Scientist, I often see researchers struggle because they apply standard benzene logic to this heterocyclic system. The nitrogen atom is the primary saboteur—under acidic conditions (common for electrophilic aromatic substitution,
This guide addresses the three most critical failure modes: Regioselectivity Loss , Reaction Stalling , and Purification Nightmares .
Module 1: Regioselectivity Control (The "Where" Problem)
User Issue: "I am trying to brominate quinoline at the C3 position, but I keep isolating the C5 and C8 isomers."
Technical Diagnosis
This is a classic mechanistic mismatch.
-
The Trap: Standard halogenation (e.g.,
in or ) proceeds via an ionic mechanism. The nitrogen lone pair protonates or coordinates with the Lewis acid, creating a positive charge that deactivates the pyridine ring. The electrophile ( ) then attacks the most electron-rich positions available: C5 and C8 (on the benzene ring). -
The Fix: To access the pyridine ring (C3), you must bypass the ionic mechanism or block the benzene ring.
Troubleshooting Guide
| Target Position | Mechanism Required | Recommended Strategy |
| C5 / C8 | Ionic ( | Standard: |
| C3 | Radical / High Temp | Radical: Use radical initiators (e.g., benzoyl peroxide) or photochemistry. Thermal: Vapor phase halogenation at >300°C (harsh, industrial only). Modern: Oxidative radical halogenation (see Protocol 1). |
| C2 | Activation / Addition | N-Oxide Route: Convert to Quinoline N-oxide first. The oxygen activates C2/C4. Halogenate, then reduce. Direct: Rare. Usually requires transition metal catalysis (Pd/Cu). |
| C4 | Indirect | Direct halogenation is nearly impossible. Synthesize via 4-quinolone conversion using |
Visualizing Regioselectivity
Figure 1: Decision tree for selecting reaction conditions based on the desired halogenation site.
Module 2: Reaction Stalling & Yield (The "How Much" Problem)
User Issue: "My chlorination reaction starts well but stalls at 10-15% conversion. Adding more catalyst doesn't help."
Technical Diagnosis
You are likely experiencing Product Inhibition or Protonation Lock .
-
Protonation Lock: As the reaction proceeds, HX (acid) is generated. This acid protonates the unreacted quinoline nitrogen. The resulting quinolinium salt is
times less reactive toward electrophilic attack than the neutral molecule.[1] -
Product Inhibition: Halogenated quinolines are weaker bases but still basic enough to buffer the solution, potentially altering the pH to a range where the catalyst (e.g.,
) is less effective.
Troubleshooting Steps
-
Step 1: Use a Buffer or Scavenger. Add a base that is strong enough to neutralize the generated HX but too bulky or weak to react with the electrophile. Silver sulfate (
) is the gold standard in acidic media because it precipitates halide ions (driving equilibrium) and buffers the acidity. -
Step 2: Switch Reagents. Move away from elemental halogens (
). Use N-Halosuccinimides (NCS/NBS) in polar aprotic solvents (DMF/MeCN). These reagents produce less acidic byproducts compared to elemental halogens. -
Step 3: Temperature Check. The activation energy for the quinolinium ion is high. If you are stuck in acidic media, you must heat significantly (often >100°C) to overcome the deactivation barrier.
Module 3: Purity & Side Products (The "Purity" Problem)
User Issue: "I cannot separate the 5-bromo and 8-bromo isomers by column chromatography."
Technical Diagnosis
The 5- and 8- positions are electronically similar (both
Troubleshooting Guide
-
The "Crystallization" Trick: 5-bromoquinoline and 8-bromoquinoline often have significantly different melting points and solubilities.
-
5-Bromo: mp ~48°C
-
8-Bromo: mp ~80°C
-
Action: Try recrystallization from ethanol or hexane/EtOAc mixtures. The 8-isomer usually crystallizes out more readily.
-
-
The "Directing Group" Fix: If you need high regioselectivity, do not rely on direct halogenation of unsubstituted quinoline.
-
Strategy: Use 8-aminoquinoline or 8-hydroxyquinoline . The substituent at C8 will powerfully direct the incoming halogen to C5 (para to the directing group), giving you >95% C5 selectivity and eliminating the separation problem [1].
-
Experimental Protocols
Protocol 1: Regioselective C3-Iodination (Metal-Free Radical Route)
Target: Accessing the "difficult" pyridine ring without transition metals.
Mechanism: This reaction relies on the in situ generation of iodine radicals (
Materials:
-
Quinoline (1.0 equiv)[2]
-
Molecular Iodine (
, 0.5 equiv) or NaI (1.0 equiv) - (Potassium Persulfate, 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)
Workflow:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser.
-
Addition: Dissolve Quinoline (1 mmol) in DCE (5 mL). Add
(0.5 mmol) and (1.2 mmol). -
Reaction: Heat to 80-100°C for 12 hours. The mixture will turn dark violet.
-
Workup (Critical):
-
Purification: Flash chromatography (Hexane/EtOAc). The C3-iodo product is typically less polar than side products.
Expected Yield: 60-75% Key Check: If the reaction stays brown/violet after thiosulfate wash, you have not quenched enough.
Protocol 2: Highly Selective C5-Chlorination (Using TCCA)
Target: Clean synthesis of 5-chloroquinolines avoiding gas
Mechanism: Trichloroisocyanuric acid (TCCA) acts as a solid, weighable source of "Cl+". In strong acid, it transfers chlorine to the protonated quinoline at the C5 position with high selectivity due to steric shielding of C8 by the protonated nitrogen's solvation shell [3].
Materials:
-
Quinoline (1.0 equiv)[2]
-
TCCA (0.35 equiv - Note: TCCA provides 3 Cl atoms)
-
Sulfuric Acid (
, concentrated)
Workflow:
-
Dissolution: Dissolve Quinoline in concentrated
at 0°C. Exotherm Warning: Add quinoline dropwise. -
Addition: Add TCCA portion-wise over 15 minutes.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (neutralize aliquot before spotting).
-
Quench: Pour onto crushed ice. Neutralize carefully with
or to pH 8-9. -
Isolation: Extract with EtOAc.
Key Advantage: TCCA is cheap, easy to handle, and the byproduct (cyanuric acid) is water-insoluble and easily filtered off during workup.
Frequently Asked Questions (FAQ)
Q1: Can I use NBS (N-Bromosuccinimide) to brominate at C3?
A: Generally, no. Without a radical initiator, NBS in polar solvents will favor C5/C8 via an ionic mechanism. However, if you use NBS in non-polar solvents (like
Q2: Why is my quinoline turning into a black tar? A: You are likely using conditions that are too oxidative or too hot. Quinoline can undergo oxidative polymerization.
-
Fix: Ensure you are using an inert atmosphere (
/Ar) if heating above 100°C. If using , ensure it is not fuming sulfuric acid unless explicitly required, as sulfonation becomes a competing side reaction.
Q3: How do I distinguish C5 from C8 isomers by NMR?
A: Look at the coupling constants (
-
C5-substituted: The proton at C4 (pyridine ring) often shows a distinct shift due to the "peri-effect" of the C5-halogen.
-
C8-substituted: The C2-H and C3-H signals are often unaffected, but the C7-H will show a specific ortho-coupling pattern.
-
Best Method: NOESY (Nuclear Overhauser Effect Spectroscopy). A C5-substituent will show spatial interaction with C4-H. A C8-substituent will show interaction with C7-H but not C4-H.
References
-
Metal-Free C5-Halogenation: "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[4][5] Chemical Science, 2018.[5][6]
-
C3-Iodination Protocol: "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 2015.
-
Mechanism of Substitution: "Electrophilic substitution reaction in quinoline and isoquinoline."[7] Quimica Organica.
-
C8-Bromination via N-Oxide: "Rh(III)-mediated highly regioselective C–Br formation of quinoline N-oxide through C(8)–H activation." Organic Chemistry Frontiers, 2025.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
Technical Support Center: Troubleshooting & Yield Optimization in Quinoline Synthesis
Welcome to the Application Science Support Center. This guide is designed for researchers, chemists, and drug development professionals seeking to overcome common bottlenecks in quinoline synthesis. By bridging mechanistic theory with practical laboratory execution, this guide provides actionable solutions to improve reaction yields, eliminate side products, and modernize classical protocols.
Part 1: Troubleshooting the Skraup Synthesis (FAQs)
Q1: My Skraup reaction violently overheats, and the final product is trapped in an intractable black tar. How can I suppress this polymerization and improve my yield? A: The violent exotherm in a classical Skraup synthesis is driven by the rapid, acid-catalyzed dehydration of glycerol to acrolein, a process that typically initiates around 135°C [1]. If the subsequent Michael addition of the aniline to the acrolein is slower than the dehydration rate, acrolein accumulates and rapidly polymerizes in the presence of concentrated sulfuric acid, forming the characteristic "tar." Causality & Solution: To mitigate this, you must balance the rate of acrolein generation with its consumption. Substituting the free aniline base with an acetylated amine moderates the nucleophilicity and controls the reaction kinetics, significantly reducing tar formation and improving overall yield .
Q2: How can I eliminate the need for harsh oxidants like nitrobenzene that complicate my purification and lower my isolated yield? A: Nitrobenzene is traditionally used to oxidize the dihydroquinoline intermediate into the final aromatic quinoline. However, its presence under harsh acidic conditions promotes oxidative polymerization. Causality & Solution: Modern adaptations replace the open-flask reflux with pressure Q-tubes. Heating glycerol and the aniline derivative to 200°C under sealed pressure utilizes glycerol as both a subcritical solvent and a reactant. This entirely bypasses the need for nitrobenzene, suppressing oxidative degradation and yielding clean quinolines (up to 60% yield) without the formation of tar .
Part 2: Optimizing the Friedländer Annulation (FAQs)
Q3: When reacting sterically hindered 2-aminoaryl ketones, my conversion stalls below 30%. How do I drive the reaction to completion? A: Mechanistic studies reveal that the rate-limiting step of the Friedländer synthesis is the initial intermolecular aldol condensation between the carbonyl of the active methylene compound and the 2-aminoaryl ketone . Steric bulk and poor electrophilicity of the carbonyl carbon severely retard this step. Causality & Solution: You must enhance the electrophilicity of the target carbonyl. Implementing a hard Lewis acid catalyst, such as an Aluminum-based Metal-Organic Framework like MIL-53(Al), provides strong coordination to the carbonyl oxygen. The Al³⁺ sites strongly polarize the C=O bond, accelerating the nucleophilic attack by the amine and boosting yields above 90% .
Q4: How can I improve regioselectivity and reduce solvent waste simultaneously? A: Traditional solvents dilute the local concentration of reactants, which can lead to competing side reactions and poor regioselectivity. Causality & Solution: Running the reaction under solvent-free (neat) conditions at 100–120°C maximizes the collision frequency of the reactants. Utilizing a catalyst like Calcium triflate[Ca(OTf)₂] under neat conditions furnishes nearly quantitative yields by forcing the condensation equilibrium forward through the evaporative loss of water .
Part 3: Quantitative Data & Catalyst Comparison
The following table summarizes the impact of modern catalytic systems and conditions on quinoline synthesis yields, allowing for quick selection based on your laboratory's capabilities.
| Catalytic System / Method | Reaction Type | Operating Conditions | Time | Yield (%) | Key Advantage |
| None (Classical) | Skraup | Conc. H₂SO₄, Nitrobenzene, 150°C | 3–4 h | 30–50% | Baseline historical method |
| Subcritical Glycerol | Modified Skraup | Q-Tube, 200°C, Pressurized | 2 h | 58–60% | Eliminates tar; green solvent |
| Ca(OTf)₂ (10 mol%) | Friedländer | Solvent-free (Neat), 120°C | 5 h | >95% | Quantitative yield; scalable |
| MIL-53(Al) MOF (5 wt%) | Friedländer | Solvent-free (Neat), 100°C | 6 h | 92–95% | Reusable catalyst; high Lewis acidity |
| UO₂(CH₃COO)₂ (2.5 mol%) | Friedländer | Ethanol reflux, 80°C | 3 h | 89% | Mild conditions; highly reusable |
| PEG-SO₃H | Friedländer | Aqueous medium, 60°C | 2–4 h | 85–90% | Green chemistry; aqueous compatibility |
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Solvent-Free Friedländer Annulation using MIL-53(Al) MOF
1. Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add 2-aminoaryl ketone (1.00 mmol) and the active methylene compound (e.g., acetylacetone, 1.20 mmol).
-
Causality: A slight stoichiometric excess of the methylene compound compensates for any evaporative loss during heating and drives the condensation equilibrium forward via Le Chatelier's principle. 2. Catalyst Addition: Introduce 5.0 wt% of activated MIL-53(Al) catalyst to the mixture.
-
Causality: The Al³⁺ Lewis acid sites in the MOF coordinate directly with the carbonyl oxygen, lowering the activation energy required for the rate-limiting nucleophilic attack. 3. Heating: Seal the vial and heat the neat mixture at 100°C in a pre-heated oil bath for 6 hours under vigorous stirring. 4. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The protocol is self-validating when the yellow 2-aminoaryl ketone spot disappears and a highly UV-active (254 nm) blue fluorescent spot emerges, indicating successful cyclization to the quinoline core. Physically, the mixture will transition from a heterogeneous powder to a uniform melt. 5. Workup: Cool to room temperature, dilute with hot ethanol, and centrifuge to recover the MOF catalyst. Concentrate the supernatant in vacuo and purify via recrystallization.
Protocol B: Modified Skraup Synthesis via Subcritical Q-Tube
1. Preparation: In a heavy-walled pressure Q-tube, combine the substituted aniline (1.0 mmol) and anhydrous glycerol (3.0 mL).
-
Causality: Glycerol acts as both the carbon source (yielding acrolein in situ) and a subcritical green solvent, buffering the thermal shock of the reaction. 2. Acidification: Carefully add concentrated H₂SO₄ (0.5 mmol) dropwise while stirring. 3. Pressurized Heating: Seal the Q-tube with a Teflon cap and heat to 200°C behind a blast shield for 2 hours.
-
Causality: Operating under pressure prevents the rapid boil-off of acrolein and water, maintaining a homogeneous subcritical phase that suppresses oxidative polymerization (tar formation). 4. Self-Validation Check: The internal pressure will rise safely within the Q-tube's limits. A clear color transition in the solution from pale yellow to deep amber—without the formation of a black, opaque, highly viscous tar—signifies controlled quinoline formation rather than runaway acrolein polymerization. 5. Workup: Cool the Q-tube completely to room temperature before carefully venting. Neutralize with saturated NaHCO₃ and extract with ethyl acetate (3 x 10 mL).
Part 5: Process Visualization
Workflow and troubleshooting decision tree for optimizing quinoline synthesis yields.
References
-
A Further Modification of the Skraup Synthesis of Quinoline. Canadian Journal of Research.[Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PubMed Central (PMC).[Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.[Link]
-
Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences.[Link]
-
Highly efficient one-pot tandem Friedlander annulation and chemo-selective C sp3 –H functionalization under calcium catalysis. RSC Advances.[Link]
-
An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO₂(CH₃COO)₂·2H₂O). Der Pharma Chemica.[Link]
-
Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC).[Link]
"purification techniques for phenylquinoline derivatives"
Welcome to the Technical Support Center for Phenylquinoline Derivatives. This resource is engineered for medicinal chemists, process scientists, and drug development professionals facing isolation bottlenecks. Phenylquinolines are privileged scaffolds in drug discovery, but their inherent lipophilicity and basicity often complicate purification workflows.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for isolating high-purity phenylquinoline derivatives.
Purification Decision Matrix
Before diving into specific troubleshooting, consult the workflow below to determine the optimal purification trajectory based on the physical state and chromatographic behavior of your crude mixture.
Decision-making workflow for the purification of crude phenylquinoline derivatives.
Troubleshooting Guides & FAQs
Q1: My phenylquinoline derivative streaks severely on silica gel TLC, making column chromatography impossible. How do I resolve this? Root Cause: The streaking is a direct result of the basic quinoline nitrogen atom interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface[1]. This causes a continuous, multi-modal adsorption-desorption equilibrium, leading to broad, tailing bands and irreversible adsorption. Solution:
-
Incorporate a Basic Modifier: The most robust solution is to add a volatile basic modifier to your mobile phase. Adding 0.5–2% (v/v) triethylamine (TEA) or ammonia competitively binds to and neutralizes the acidic sites on the silica, masking them from your target compound and sharpening the elution band[1].
-
Stationary Phase Alternative: If modifiers fail, switch to a deactivated stationary phase such as neutral or basic alumina, which lacks the highly acidic protons of standard silica gel[1].
Q2: After extraction, my target phenylquinoline remains a viscous oil and refuses to crystallize, even after extensive solvent screening. What is the next step? Root Cause: Highly lipophilic phenylquinolines often resist crystallization due to conformational flexibility and high solubility in residual non-polar impurities, which disrupt crystal lattice formation[2]. Solution:
-
Salt Formation: Exploit the basicity of the quinoline core. Treat the oil with anhydrous HCl (in ether or isopropanol) or picric acid. This protonates the nitrogen, forming an ionic salt that drastically alters the solubility profile and readily precipitates as a highly crystalline solid[2]. Once filtered and washed, the pure free base can be regenerated by treatment with an aqueous base[2].
Q3: I am trying to separate my highly lipophilic phenylquinoline from non-polar byproducts (e.g., unreacted starting materials), but they co-elute on normal-phase silica. What should I do? Root Cause: In normal-phase chromatography, separation is driven by polar interactions. If both your target and the impurities are highly lipophilic, they will have similar, weak affinities for the polar silica, causing them to co-elute near the solvent front regardless of eluent strength[1]. Solution:
-
Switch to Reverse-Phase Chromatography (RP-HPLC): Utilize a C18-functionalized silica column. In reverse-phase, separation is based on hydrophobicity. Your lipophilic phenylquinoline will be retained longer than less lipophilic impurities, allowing for high-resolution separation using a gradient of methanol/water or acetonitrile/water[1].
Standard Operating Protocols
Protocol A: Normal-Phase Column Chromatography with Basic Modifiers
Self-Validating Mechanism: The addition of TEA ensures sharp band elution. If streaking persists after TEA addition, it validates that the silica is either overloaded or the compound's lipophilicity strictly requires reverse-phase methods.
-
Solvent Preparation: Prepare the eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% v/v Triethylamine (TEA)[1]. Mix thoroughly.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) using the TEA-modified eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure[3].
-
Column Equilibration: Flush the packed column with at least 2 column volumes of the TEA-modified eluent to ensure all acidic silanol sites are neutralized prior to loading.
-
Sample Loading: Dissolve the crude phenylquinoline in a minimum volume of the modified eluent (or dichloromethane if solubility is poor). Carefully apply it to the top of the silica bed[3].
-
Elution & Collection: Elute the column, collecting fractions. Monitor the elution profile via TLC using the same TEA-modified solvent[3].
-
Workup: Combine pure fractions and remove the solvent under reduced pressure[3]. Critical Step: Because TEA is present, re-dissolve the resulting residue in a volatile solvent (like ether) and wash with water to remove residual TEA before final drying in vacuo.
Protocol B: Purification via Hydrochloride Salt Precipitation
Self-Validating Mechanism: Only basic amines will form the HCl salt and precipitate out of the non-polar solvent. Neutral impurities inherently remain dissolved in the organic mother liquor, validating the chemical separation.
-
Dissolution: Dissolve the crude oily phenylquinoline in a dry, non-polar to moderately polar solvent (e.g., diethyl ether or isopropanol)[2].
-
Salt Formation: Slowly add a solution of anhydrous HCl in dioxane or ether dropwise while stirring vigorously. A precipitate should begin to form immediately[2].
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crystals via vacuum filtration using a Büchner funnel[3].
-
Washing: Wash the filter cake with a small amount of ice-cold diethyl ether to remove trapped non-polar impurities[3].
-
Free Base Regeneration: Suspend the solid salt in water and slowly add saturated aqueous sodium bicarbonate (NaHCO3) or potassium carbonate until the pH is basic (pH 8-9)[2]. Extract the aqueous layer with an organic solvent like ethyl acetate[4].
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure phenylquinoline free base[4].
Quantitative Data: Purification Method Comparison
The following table summarizes the expected outcomes and optimal use cases for various purification techniques applied to phenylquinoline derivatives.
| Purification Technique | Typical Yield Recovery | Purity Achieved | Optimal Use Case | Primary Limitation |
| Normal-Phase Chromatography (with TEA) | 65% - 85% | >95% | Standard mixtures with distinct polar/non-polar impurities. | Fails for highly lipophilic mixtures; requires TEA removal. |
| Reverse-Phase Prep-HPLC (C18) | 50% - 75% | >98% | Highly lipophilic compounds; complex, closely eluting mixtures. | Lower throughput; requires specialized preparative equipment. |
| Recrystallization (e.g., DCM/Hexane) | 60% - 80% | >99% | Solid crude products with minor impurities. | Ineffective if the compound is a viscous oil. |
| Salt Formation (HCl/Picric Acid) | 70% - 90% | >97% | Oily crudes; rapid separation from neutral impurities. | Requires an accessible, basic nitrogen center. |
References
Sources
Technical Support Center: Friedländer Annulation Optimization
Topic: Troubleshooting Low Yields in Friedländer Annulation Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams
The Diagnostic Matrix: Rapid Triage
Identify your failure mode immediately using this symptom-based matrix. Click the "Protocol" links to jump to the solution.
| Symptom | Probable Cause | Mechanistic Failure | Recommended Intervention |
| Dark Tars / Black Reaction Mixture | Decomposition of o-aminoaldehyde | Self-condensation / Polymerization of unstable amino-precursor | [Switch to In-Situ Reduction Protocol] (Use 2-nitro precursors) |
| No Reaction / Starting Material Recovered | Catalyst Deactivation or Steric Bulk | Failure to form enol/enamine intermediate | [Switch to Lewis Acid Catalysis] (e.g., |
| Regioisomeric Mixture | Unsymmetrical Ketone Substrate | Competing kinetic vs. thermodynamic enolization | [Regiocontrol Strategy] (Solvent/Catalyst tuning) |
| Low Yield with Aldol Byproducts | Base-catalyzed side reactions | Intermolecular aldol of ketone partner (self-condensation) | [Acid-Catalyzed Solvent-Free Protocol] |
Mechanistic Failure Analysis
To troubleshoot effectively, you must visualize where the reaction stalls. The Friedländer annulation is a two-step cascade: Aldol Condensation
Figure 1: Mechanistic pathway highlighting critical failure points (red dashed lines) where competitive pathways deplete starting materials.
Deep Dive Solutions & Protocols
Issue A: The "Unstable Precursor" Trap
Problem: 2-Aminobenzaldehydes are notoriously unstable. They undergo rapid self-condensation (trimerization) upon storage or during slow reactions, turning the mixture into "intractable tar" before the quinoline can form. Solution: Do not isolate the 2-aminobenzaldehyde. Generate it in situ from the stable 2-nitrobenzaldehyde precursor.
Protocol 1: The "Domino" Reduction-Annulation (High Reliability) Best for: Scaling up and avoiding tar formation.
-
Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equiv) and the ketone partner (1.2–1.5 equiv) in glacial acetic acid (concentration ~0.5 M).
-
Reduction: Add Iron powder (4.0 equiv) or SnCl₂ (3.5 equiv).
-
Reaction: Heat to 90–100 °C for 2–4 hours.
-
Workup: Filter through Celite (to remove Fe sludge). Dilute filtrate with EtOAc, wash with saturated
(careful: gas evolution) to neutralize acid. Dry and concentrate.
Expert Insight: This method often boosts yields from <30% (classic method) to >80% because the concentration of free 2-aminobenzaldehyde never reaches a critical threshold for self-polymerization.
Issue B: Catalyst Inefficiency & Harsh Conditions
Problem: Classic conditions (KOH/EtOH or
Comparative Data: Catalyst Performance Substrate: 2-Aminobenzaldehyde + Cyclohexanone
| Catalyst | Conditions | Yield | Notes |
| KOH (Classic) | EtOH, Reflux, 4h | 55% | Significant aldol side-products observed. |
| Reflux, 2h | 62% | Charring/Tars present. | |
| 92% | Clean reaction, minimal purification needed. | ||
| Solvent-Free, RT | 95% | Green chemistry standard; ultra-fast. | |
| Ionic Liquid | 88% | Recyclable system. |
Protocol 2: Lewis Acid Catalyzed Synthesis (Green/Mild) Best for: Sensitive substrates and maximizing yield.
-
Mix: Combine 2-aminobenzaldehyde (1.0 mmol) and ketone (1.1 mmol) in acetonitrile (2 mL).
-
Catalyst: Add
or (1–5 mol%). -
Run: Stir at reflux (or 80°C) for 30–60 minutes. Monitor by TLC.[3][10][11][12][13]
-
Workup: The product often precipitates. If not, evaporate solvent, redissolve in
, wash with water (to remove catalyst), and recrystallize.
Issue C: Regioselectivity with Unsymmetrical Ketones
Problem: Reacting 2-aminobenzaldehyde with an unsymmetrical ketone (e.g., 2-butanone) yields two isomers:
-
Isomer A (Kinetic): Reaction at the less hindered methyl group.
-
Isomer B (Thermodynamic): Reaction at the more substituted methylene group.
Decision Logic:
Figure 2: Selecting reaction conditions to control regiochemistry.
-
To favor the Linear (Less Substituted) Product: Use steric bulk control or specific amine catalysts (e.g., pyrrolidine) that form enamines at the less hindered position.
-
To favor the Angular (More Substituted) Product: Use Acid catalysis (
or Lewis Acid). The acid promotes the formation of the more stable (more substituted) enol intermediate, leading to cyclization at the internal carbon.
Frequently Asked Questions (FAQ)
Q: My reaction works on 100mg scale but fails on 10g scale. Why? A: The Friedländer reaction is exothermic. On a larger scale, the heat accumulation promotes the polymerization of the 2-aminobenzaldehyde.
-
Fix: Switch to the In-Situ Reduction Protocol (Protocol 1) . The rate of amine generation limits the concentration of the unstable species, acting as a built-in "slow addition" mechanism.
Q: Can I use microwave irradiation?
A: Yes, and it is highly recommended. Microwave irradiation (100–120°C, 10–20 min) often suppresses side reactions by crossing the activation energy barrier for cyclization faster than the competing degradation pathways. Use solvent-free conditions with a solid support (like Silica-
Q: How do I remove the metal catalyst (In, Bi, Fe) completely for pharma compliance? A:
-
For Fe : Celite filtration followed by an EDTA wash.
-
For In/Bi : These usually remain in the aqueous phase during extraction. A wash with 1M tartaric acid or dilute ammonia can ensure removal. Scavenger resins (e.g., QuadraPure™) are effective for final polishing.
References
-
Friedländer, P. (1882).[2][4][11] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15(2), 2572–2575.[4] [4]
-
Yadav, J. S., et al. (2004).[14] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis". Synthesis, 2004(14), 2381-2385.
-
McNaughton, B. R., & Miller, B. L. (2003). "A mild, efficient, high-yielding single-step variant of the Friedländer synthesis of quinolines".[7][8][15] Organic Letters, 5(23), 4257-4259.
-
Wu, J., et al. (2006).[4][14] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[14]
-
Palimkar, S. S., et al. (2003). "Ionic Liquid-Promoted Regiospecific Friedlander Annulation". Journal of Organic Chemistry, 68(24), 9371–9378.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. scispace.com [scispace.com]
"alternative catalysts for C-H activation of quinolines"
Status: Operational | Tier: Level 3 Support (Senior Scientist) Topic: Alternative Catalysts (Earth-Abundant & Metal-Free) for Quinoline Functionalization
Welcome to the Technical Support Center
You are likely here because the standard Palladium (Pd) or Rhodium (Rh) catalytic cycles are failing you—either due to cost, toxicity concerns in late-stage functionalization, or poor regioselectivity.
As your Senior Application Scientist, I will not just give you a recipe; I will explain the molecular logic of why your reaction is behaving the way it is. We will focus on Earth-Abundant Metals (Fe, Co, Ni) and Metal-Free (Photoredox/Electrochemical) alternatives.
Part 1: The Triage Workflow (Visualizing Your Path)
Before mixing reagents, identify your target carbon. The choice of catalyst is dictated almost entirely by the desired regioselectivity (C2, C3, C5, or C8).
Figure 1: Catalyst selection decision tree based on regiochemical targets. Note that C8 and C5 often require specific directing groups (DGs).
Part 2: Module A - The C8-Selective "Cobalt Solution"
The Issue: You need C8 functionalization (perides-position), but Rh(III) catalysts are too expensive for scale-up. The Fix: High-valent Cobalt(III) catalysis utilizing Quinoline N-Oxide.[1]
Technical Deep Dive
Cobalt, specifically the pentamethylcyclopentadienyl cobalt(III) complex [Cp*Co(III)], is an isoelectronic alternative to Rh(III). However, Co(III) is smaller and "harder," making it highly sensitive to the bite angle of the directing group. We use the N-oxide moiety as a traceless directing group because it coordinates strongly to the oxophilic Co center, positioning the catalyst perfectly for C8-H activation via Concerted Metalation-Deprotonation (CMD).
Standard Protocol: C8-Alkynylation
-
Substrate: Quinoline N-oxide (1.0 equiv)
-
Coupling Partner: Internal Alkyne (1.2 equiv)
-
Catalyst: [Cp*Co(CO)I₂] (5 mol%) + AgSbF₆ (10 mol%)
-
Additives: NaOAc (20 mol%)
-
Solvent: TFE (2,2,2-Trifluoroethanol) [Critical for CMD mechanism]
-
Temp: 100 °C
Troubleshooting (Q&A)
Q: My reaction turned black and stalled immediately. What happened? A: You likely experienced Cobalt reduction .
-
Diagnosis: Co(III) is the active species.[2] If you used a Co(II) precursor without sufficient oxidant, or if the reaction environment was too reducing, the catalyst precipitated as Co(0) nanoparticles (black sludge).
-
Fix: Ensure you are using a silver salt (AgSbF₆) to abstract the iodide and generate the cationic species. If using a Co(II) salt (like Co(OAc)₂), you must add an external oxidant (Mn(OAc)₃ or O₂).
Q: I am seeing significant C2-alkylation instead of C8. Why? A: This is a Ligand/Directing Group Failure .
-
Mechanism:[3][4][5][6] C2 is the naturally electrophilic position. If the Co(III) fails to coordinate to the N-oxide oxygen (chelation), the system reverts to a background reaction or Lewis-acid mediated Friedel-Crafts type attack at C2.
-
Fix: Ensure your N-oxide is dry.[7] Water competes for the oxophilic Co center. Re-sublime your Quinoline N-oxide or dry it under vacuum with P₂O₅.
Part 3: Module B - The C2-Selective "Iron/Radical Solution"
The Issue: You want to alkylate the C2 position, but standard lithiation (n-BuLi) is incompatible with your functional groups (esters, nitriles). The Fix: Iron-Catalyzed Minisci-Type Reaction.
Technical Deep Dive
Unlike the organometallic C-H insertion of Cobalt, Iron catalysis here often operates via a Radical Homolytic Aromatic Substitution (HAS) mechanism. The Iron serves as a redox shuttle (Fenton-type chemistry) to generate carbon-centered radicals from peroxides, aldehydes, or alkyl halides. These radicals are nucleophilic and attack the protonated quinoline (which is electron-deficient) at the most positive positions: C2 and C4.
Standard Protocol: C2-Alkylation
-
Substrate: Quinoline (1.0 equiv)
-
Radical Precursor: Alkyl aldehyde (2.0 equiv) or Alkyl iodide.
-
Catalyst: FeSO₄[8]·7H₂O (10 mol%)
-
Oxidant: K₂S₂O₈ (2.0 equiv) or TBHP
-
Solvent: DCM/H₂O (Biphasic) or DMSO
-
Additive: TFA (1.0 equiv) [CRITICAL]
Troubleshooting (Q&A)
Q: I am getting a 1:1 mixture of C2 and C4 isomers. How do I force C2? A: You need to modulate Sterics and Polarity .
-
Causality: The Minisci reaction is governed by frontier molecular orbitals. Both C2 and C4 have high LUMO coefficients.
-
Fix:
-
Block C4: If possible, use a substituent at C4.
-
Solvent Switch: Switch from DMSO to a biphasic system (DCM/Water). The "interfacial" nature of the radical transfer can sometimes favor the more accessible C2 position over the para-C4 position.
-
Q: The reaction yields are low (<30%), but the starting material is consumed. A: You are suffering from Radical Dimerization .
-
Mechanism:[3][4][5][6] The alkyl radicals are recombining with themselves (R-R) rather than attacking the Quinoline.
-
Fix:
-
Slow Addition: Do not dump the oxidant/radical precursor in at once. Syringe pump addition over 2 hours keeps the radical concentration low, statistically favoring the reaction with the excess Quinoline.
-
Protonation: Ensure you added TFA. Protonating the Quinoline nitrogen lowers the LUMO energy, making the ring significantly more reactive toward nucleophilic radicals (100-1000x faster rate), outcompeting dimerization.
-
Part 4: Module C - Metal-Free & Electrochemical (Green Alternatives)
The Issue: You cannot tolerate any residual metal in your final API (Active Pharmaceutical Ingredient). The Fix: Photoredox or Electrochemical Oxidation.
Protocol: Electrochemical C5-Etherification (Remote Functionalization)
-
Concept: Using an 8-aminoquinoline directing group, the molecule binds to the anode surface or a mediator, facilitating remote electron transfer.
-
Conditions: Carbon Cloth Anode, Pt Cathode, LiClO₄ electrolyte, MeOH (solvent/reagent). Constant Current (10 mA).
Troubleshooting (Q&A)
Q: The voltage keeps spiking, and the reaction stops. A: Electrode Passivation (Fouling).
-
Cause: Polymerization of the quinoline or byproducts on the electrode surface forms an insulating film.
-
Fix:
-
Alternating Polarity: Use a potentiostat that switches polarity every 30 seconds to "clean" the electrode.
-
Solvent Flow: If possible, use a flow cell rather than a batch cell to wash away intermediates before they polymerize.
-
Part 5: The "Ticket System" (Quick Reference Matrix)
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Co/Ni) | Catalyst decomposition to Metal(0). | Add re-oxidant (Ag salt or MnO₂); remove trace reducing agents. |
| No Reaction (Fe/Minisci) | Quinoline not electrophilic enough. | Add 1-2 equiv of TFA or HCl to protonate the Nitrogen. |
| Poor C8 Selectivity (Co) | Wet N-Oxide substrate. | Dry N-oxide thoroughly; water competes with coordination. |
| Low Mass Balance (Photoredox) | Over-oxidation/degradation. | Reduce light intensity; use degassed solvents (remove O₂ quenching). |
| C2 vs C4 Mixture | Lack of steric control. | Use bulky radical precursors to favor the less hindered C2 position. |
References
-
Cobalt-Catalyzed C8 Activation
- Horiguchi, J. et al. "Cobalt(III)-Catalyzed C8-Selective C–H Functionalization of Quinoline N-Oxides.
- Note: Establishes the Cp*Co(III) cycle as a viable Rh(III)
-
Iron-Catalyzed Minisci Reaction
- Dunne, J.F. et al. "Iron-Catalyzed Minisci Reactions: A Practical Approach." Journal of Organic Chemistry, 2012.
- Note: Defines the necessity of acid additives (TFA)
-
Nickel-Catalyzed Functionalization
- Yamaguchi, J. et al. "Nickel-Catalyzed C–H Arylation of Azoles and Azine N-Oxides." Journal of the American Chemical Society, 2008.
- Note: Fundamental work on Ni-catalyzed C-H activ
-
Electrochemical Methods
- Sauermann, N. et al.
- Note: Merges earth-abundant c
-
Metal-Free Photoredox
- Romero, N.A. et al. "Decarboxylative Alkylation of Heteroarenes using Visible Light.
- Note: The MacMillan protocol for metal-free radical gener
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quinoline Functionalization & Scaffold Management
Welcome to the Quinoline-Tech Support Hub. Current Status: Operational | Average Response Time: < 2 Minutes
User Profile: Senior Chemist / Medicinal Chemistry Lead Subject: Strategies to Avoid Over-Functionalization of Quinoline Rings
System Overview
The quinoline scaffold presents a unique "Janus-faced" electronic challenge. The pyridine ring is electron-deficient (susceptible to nucleophilic radical attack), while the benzene ring is electron-rich (susceptible to electrophilic substitution).[1] Over-functionalization—whether it be poly-alkylation in Minisci reactions or lack of regiocontrol in C-H activation—is the most common ticket we receive.
Below are three "Troubleshooting Tickets" addressing the most critical failure points in quinoline diversification, complete with self-validating protocols and mechanistic logic.
Ticket #1: Controlling "Runaway" Poly-Alkylation in Minisci Reactions
Issue: User reports obtaining a mixture of mono-, di-, and tri-alkylated products when attempting C2-alkylation of quinoline using standard thermal radical conditions (Persulfate/AgNO3).
Root Cause Analysis: In the classical Minisci reaction, the alkylated product is often more nucleophilic (and basic) than the starting material due to the inductive effect of the new alkyl group. This makes the product more susceptible to protonation and subsequent radical attack than the starting material, leading to a "runaway" reaction.
Troubleshooting Protocol: The Photochemical/Micellar Switch
To stop at mono-functionalization, you must switch from high-energy thermal radical generation to a controlled radical flux system.
Step-by-Step Solution:
-
Switch to Photoredox: Move away from thermal persulfate oxidation. Use a visible-light-mediated protocol (Blue LED) which generates radicals at a controlled rate, preventing the high local concentration of radicals that leads to multiple additions.
-
Micellar Encapsulation (The "Product Sink"): Use a surfactant (e.g., TPGS-750-M) in water. The lipophilic mono-alkylated product will be sequestered into the micelle core more effectively than the starting material, protecting it from further radical attack in the aqueous phase.
Self-Validating Protocol (Photochemical Alkylation):
-
Reagents: Quinoline (1.0 equiv), Alkyl Bromide (1.5 equiv), fac-Ir(ppy)3 (1 mol%), K2HPO4 (2.0 equiv).
-
Solvent: Degassed DMSO or Micellar Water (2 wt % TPGS-750-M).
-
Procedure:
-
Dissolve components in solvent under Argon.
-
Irradiate with 34W Blue LED fan-cooled setup.
-
Checkpoint: Monitor TLC every 2 hours. If di-alkylation spots appear (usually higher Rf), stop immediately. The photochemical method typically plateaus at mono-alkylation due to the specific redox potential required to oxidize the alkyl-bromide, which is decoupled from the product's stability.
-
Data Summary: Thermal vs. Photochemical Selectivity
| Parameter | Thermal (Persulfate) | Photochemical (Blue LED) |
| Radical Source | Explosive decomposition | Single-Electron Transfer (SET) |
| Radical Flux | High / Uncontrolled | Low / Steady State |
| Mono:Poly Ratio | Typically 60:40 | Typically >90:10 |
| Temp | 70–100 °C | Room Temperature (25 °C) |
Ticket #2: Regioselectivity Failure in C-H Activation (C2 vs. C8)
Issue: User desires C8-arylation but exclusively isolates the C2-arylated product using Palladium catalysis.
Root Cause Analysis: Standard Pd(II) sources (like Pd(OAc)2) coordinate to the quinoline nitrogen and activate the most acidic proton (C2) via a concerted metallation-deprotonation (CMD) pathway. To hit C8, you must change the geometry of the catalyst approach to favor a 5-membered metallacycle, which requires an exogenous directing group.[1]
Troubleshooting Protocol: The N-Oxide Switch
You cannot force C8 activation on the free base quinoline easily with Pd. You must oxidize to the Quinoline N-Oxide first.
Logic Flow:
-
N-Oxide Formation: The oxygen atom acts as a directing group.[2]
-
Catalyst Selection: Use PdCl2 (cationic character) rather than Pd(OAc)2.
-
Coordination: The N-O group coordinates Pd, placing the metal in proximity to C8 (forming a stable 5-membered palladacycle).
Experimental Workflow (C8-Selective Arylation):
-
Oxidation: Treat Quinoline with m-CPBA (1.1 equiv) in DCM → Quinoline N-oxide.
-
C-H Activation:
-
Deoxygenation (Post-reaction): Treat crude with PCl3 or Zn/AcOH to return to the quinoline base.
Visualization: The Selectivity Decision Tree
Caption: Decision logic for selecting catalytic systems based on desired regiochemical outcome (C2 vs C8).
Ticket #3: Halogenation Scrambling (C5 vs. C8)
Issue: User attempts bromination of 8-aminoquinoline or simple quinoline and gets an inseparable mixture of C5 and C8 bromides.
Root Cause Analysis: In acidic media, the quinoline nitrogen is protonated. This deactivates the pyridine ring but leaves the benzene ring (C5/C8) open to electrophilic aromatic substitution (EAS). C5 and C8 have very similar electron densities in the protonated form.
Troubleshooting Protocol: Radical vs. Ionic Control
To achieve high fidelity C5-bromination without C8 contamination, avoid standard Br2/Acid conditions. Use a Copper-Promoted Radical Pathway .
Protocol (C5-Selective Bromination):
-
Reagents: Quinoline derivative (1.0 equiv), Alkyl Bromide (e.g., CBr4 or secondary alkyl bromide as Br source, 2-4 equiv).[4]
-
Catalyst: Cu(OAc)2 (10-20 mol%).
-
Solvent: DMSO (Critical—acts as oxidant/ligand).
-
Conditions: 100 °C, open to air (aerobic oxidation).
Why this works: The reaction proceeds via a radical mechanism where DMSO and Copper generate a specific brominating species that preferentially attacks the C5 position due to frontier molecular orbital (FMO) coefficients, bypassing the steric congestion of the peri-position (C8).
Data Summary: Halogenation Specificity
| Method | Dominant Product | Mechanism |
| Br2 / H2SO4 | C5 + C8 Mixture | Electrophilic Aromatic Substitution (Ionic) |
| NBS / MeCN | C3 / C6 (Variable) | Polar / Radical Mix |
| Cu(OAc)2 / DMSO | C5 (Exclusive) | Radical / Single-Electron Transfer |
FAQ: Quick Fixes
Q: My Minisci reaction yield is low (<30%), but I have no side products. Why? A: You likely have "Acid Death." The reaction consumes acid. If the pH rises too high, the radical generation (oxidative decarboxylation) stalls, or the quinoline is no longer protonated (required for nucleophilic radical attack). Fix: Add TFA (Trifluoroacetic acid) in portions or use a buffered biphasic system.
Q: Can I functionalize C4 selectively? A: This is the hardest position. Direct C-H activation at C4 is rare. The best strategy is usually blocking . Install a chloride at C2 (via N-oxide/POCl3), then perform functionalization. The C2-substituent sterically guides incoming radicals or electrophiles to C4.
References
-
Copper-Promoted C5-Selective Bromination
-
C8-Selective C-H Activation
-
Photochemical Minisci Strategies
-
Micellar Minisci Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Methyl 4-bromo-2-phenylquinoline-8-carboxylate vs. Other Bromoquinolines: A Technical Comparison Guide
Executive Summary
Methyl 4-bromo-2-phenylquinoline-8-carboxylate (hereafter referred to as MBPQ-8 ) is not merely a reagent; it is a "privileged scaffold" primarily utilized in the synthesis of Neurokinin-3 (NK3) receptor antagonists, such as Talnetant (SB-223412) .[1]
Unlike generic alternatives such as 4-bromoquinoline or 4-bromo-2-methylquinoline , MBPQ-8 possesses a unique trisubstituted architecture (C2-phenyl, C4-bromo, C8-ester).[1] This specific substitution pattern creates distinct electronic and steric environments that dictate its reactivity in Palladium-catalyzed cross-couplings (
This guide objectively compares MBPQ-8 against standard bromoquinolines, highlighting its superior utility in medicinal chemistry despite its challenging solubility profile.[1]
Part 1: Structural & Electronic Analysis
The reactivity of quinolines is governed by the electron-deficient pyridine ring.[1] However, the substituents on MBPQ-8 drastically alter this baseline.
| Feature | MBPQ-8 (Target) | 4-Bromoquinoline (Generic) | Methyl 4-bromo-2-methylquinoline-8-carboxylate (Analog) |
| Structure | Trisubstituted: C2-Phenyl, C4-Br, C8-COOMe | Monosubstituted: C4-Br | Trisubstituted: C2-Methyl, C4-Br, C8-COOMe |
| Electronic State | Highly conjugated (C2-phenyl); C8-ester withdraws density from benzene ring.[1] | Standard electron-deficient heterocycle.[1] | Less conjugated; Inductive donation from C2-methyl.[1] |
| Solubility (LogP) | High (~4.5) . Poor in MeOH/EtOH; requires DMF/Dioxane. | Low (~2.5) . Soluble in common organic solvents. | Moderate (~3.2) . Better solubility than MBPQ-8.[1] |
| C4-Reactivity | Activated. The C4-Br is highly labile to Pd-insertion due to the electron-poor ring, but steric bulk at C2/C8 affects catalyst approach.[1] | Standard. High reactivity, prone to hydrolysis. | Standard. Similar to MBPQ-8 but less steric hindrance at C2.[1] |
| Primary Application | NK3 Antagonists (Talnetant) ; HDAC Inhibitors.[1] | General fragment synthesis. | Antibacterials; General SAR. |
Key Insight: The "Scaffold Privilege"
The C2-phenyl group in MBPQ-8 is not just a lipophilic handle; it provides critical
Part 2: Synthesis & Scalability Pathways
The synthesis of MBPQ-8 is more complex than simple bromoquinolines.[1] The most robust route utilizes the Pfitzinger Reaction , which constructs the quinoline ring with the C2-phenyl and C8-carboxylate pre-installed.
Comparative Workflow: Pfitzinger vs. Standard Bromination
Figure 1: The Pfitzinger strategy allows convergent assembly of the highly substituted MBPQ-8 core, whereas generic quinolines often require linear functionalization.
Part 3: Reactivity Profile & Experimental Data[1]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-position is the primary site for diversification.[1]
-
Hypothesis: The bulky C2-phenyl group in MBPQ-8 might hinder the approach of bulky phosphine ligands compared to 4-bromoquinoline.[1]
-
Observation: While the C2-phenyl is meta to the reaction center, it drastically reduces solubility. Standard protocols (Pd(PPh3)4 in Toluene/Water) often fail due to precipitation of the substrate.
-
Solution: High-temperature protocols in polar aprotic solvents (DMF or 1,4-Dioxane) are required.[1]
Comparative Data: Suzuki Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Solvent/Temp | Yield | Notes |
| MBPQ-8 | Pd(dppf)Cl2 (3 mol%) | Dioxane/H2O, 100°C | 88% | Requires degassing; product precipitates upon cooling (easy purification).[1] |
| MBPQ-8 | Pd(PPh3)4 (5 mol%) | Toluene/EtOH, 80°C | 45% | Incomplete conversion due to poor solubility of MBPQ-8 in toluene. |
| 4-Bromoquinoline | Pd(PPh3)4 (1 mol%) | Toluene/EtOH, 80°C | 92% | Rapid reaction; standard conditions work well.[1] |
Hydrolytic Stability (C8-Ester)
The C8-methyl ester is sterically crowded by the quinoline nitrogen lone pair and the peri-hydrogen (H7).[1]
-
Acidic Hydrolysis: MBPQ-8 requires harsh conditions (6N HCl, reflux, 24h) compared to the 2-methyl analog (2N HCl, 6h).
-
Implication: This stability allows for selective manipulation of the C4 position (e.g., Suzuki coupling) without protecting the ester.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of MBPQ-8 (Bromination Step)
Context: Converting the 4-hydroxy intermediate to the 4-bromo target.[1]
-
Setup: Charge a dry 3-neck flask with Methyl 4-hydroxy-2-phenylquinoline-8-carboxylate (1.0 eq) and anhydrous Acetonitrile (0.5 M concentration).
-
Reagent Addition: Add Phosphorus Oxybromide (POBr3) (1.5 eq) in portions at room temperature. Note: POBr3 is solid and easier to handle than liquid PBr3.
-
Reaction: Heat the suspension to reflux (82°C). The starting material will dissolve as it reacts, turning the solution orange/red. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench (Critical): Cool to 0°C. Pour the mixture slowly onto crushed ice/NaHCO3. Do not use water alone , as the local acidity can hydrolyze the ester.
-
Isolation: Extract with DCM (3x). The organic layer is dried (MgSO4) and concentrated. Recrystallize from minimal hot Ethanol.
-
Expected Yield: 85-92%.
Protocol B: Optimized Suzuki Coupling for MBPQ-8
Context: Overcoming solubility issues to install a C4-aryl group.
-
Solvent System: Use 1,4-Dioxane : Water (5:1) .[1] Toluene is ineffective.
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) is superior to Pd(PPh3)4 due to higher thermal stability and bite angle.[1]
-
Base: Cs2CO3 (2.0 eq) is preferred over Na2CO3 for better solubility in dioxane.
-
Procedure:
-
Combine MBPQ-8 (1.0 eq), Boronic Acid (1.2 eq), and Base in the solvent.
-
Degas with Argon for 10 mins.
-
Add Catalyst.[2]
-
Heat to 100°C for 4-12 hours.
-
-
Workup: Filter through Celite while hot (to remove Pd). Dilute with water to precipitate the product.
Part 5: Application Workflow (NK3 Antagonists)
The following diagram illustrates how MBPQ-8 serves as the divergence point for Talnetant analogs.
Figure 2: The orthogonal reactivity of the C4-Br and C8-Ester allows for controlled, sequential elaboration.[1]
References
-
Bennacef, I. et al. (2003). Synthesis, radiosynthesis and biological evaluation of quinoline carboxamide analogues of Talnetant (SB 223412). IAEA/Universite de Caen.
-
Swain, et al. (2022).[3][4] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1][3][4] Frontiers in Chemistry.
-
Wolf, C. et al. (2013). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][5][6][7][8] Nobel Prize Context / General Review.
-
Ökten, S. et al. (2025).[9][10] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[9] PMC / NIH.
-
Molaid Chemicals. (2025). Methyl 4-bromo-2-phenylquinoline-8-carboxylate Product Data.
Sources
- 1. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS号 651311-52-3 - 摩熵化学 [molaid.com]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Docking Studies of Quinoline Derivatives: A Comparative Technical Guide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in In Silico Discovery
The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to engage in diverse non-covalent interactions—particularly
This guide provides an objective comparison of docking methodologies for quinoline derivatives, supported by experimental data against two high-value targets: EGFR (Anticancer) and DNA Gyrase (Antibacterial) .
Strategic Software Comparison: Selecting the Right Engine
Not all docking algorithms handle the aromatic density of quinolines equally. Below is a technical comparison of the three most prevalent engines used for this scaffold, based on their scoring function's ability to predict binding affinity for fused heterocycles.
| Feature | AutoDock Vina | Schrödinger Glide (XP) | CCDC GOLD |
| Scoring Function | Empirical + Knowledge-based | Empirical (Emodel + XP Score) | Genetic Algorithm (GoldScore/ChemScore) |
| Quinoline Handling | Good. Efficient at identifying steric fits but occasionally underestimates weak | Excellent. The XP (Extra Precision) mode is specifically tuned to penalize false positives and reward specific aromatic stacking, crucial for quinolines. | Very Good. Flexible ring handling allows for accurate sampling of bulky quinoline derivatives in restricted pockets. |
| Speed/Throughput | High (Best for Virtual Screening) | Medium (Best for Lead Optimization) | Low (Best for flexible side-chain analysis) |
| Validation Metric | RMSD < 2.0 Å is standard; often requires re-scoring for aromatic systems. | High correlation ( | Superior in identifying correct binding poses in solvent-exposed active sites. |
Expert Insight: For quinoline derivatives, Glide XP is often the superior choice for lead optimization due to its rigorous treatment of hydrophobic enclosure terms, which are frequent drivers of quinoline binding. However, AutoDock Vina remains the gold standard for initial virtual screening of large quinoline libraries due to its computational efficiency.
Case Study I: Anticancer Potential (EGFR Kinase)[1][2]
Epidermal Growth Factor Receptor (EGFR) is a primary target for quinoline-based tyrosine kinase inhibitors. The quinoline moiety often mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.
3.1 Mechanistic Pathway
Quinoline derivatives typically function as ATP-competitive inhibitors, preventing autophosphorylation and downstream signaling (MAPK/PI3K pathways).
Figure 1: EGFR signaling pathway illustrating the competitive inhibition point of quinoline derivatives at the ATP-binding site.
3.2 Comparative Data: Quinoline vs. Erlotinib
The following data synthesizes docking scores (Glide XP) and experimental IC
| Compound | Structure Type | Docking Score (kcal/mol) | IC | Key Interactions |
| Erlotinib (Ref) | Quinazoline | -9.8 | 2.0 | Met793 (H-bond), Thr854 (Water bridge) |
| Quinoline-4e | 4-sub-Quinoline | -9.2 | 69.4 | Met793 (H-bond), Lys745 (Cation- |
| Quinoline-5j | 3-sub-Quinoline | -8.7 | 120.5 | Met793 (H-bond), Hydrophobic C-helix |
| Compound 2c | Pyrano-quinoline | -8.2 | ~27,000 | Weak H-bond, steric clash in hinge |
Analysis: The nitrogen at position 1 of the quinoline ring is critical for the H-bond with Met793 . Derivatives that substitute this nitrogen or sterically hinder it (e.g., Compound 2c) show drastically reduced affinity.
Case Study II: Antibacterial Potential (DNA Gyrase)[3][4][5]
Bacterial DNA Gyrase (Topoisomerase II) is a validated target for fluoroquinolones. Novel quinoline derivatives aim to overcome resistance by targeting the ATPase domain (GyrB) or the DNA-cleavage core (GyrA).
4.1 Comparative Data: Quinoline vs. Ciprofloxacin
Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 4DUH ).
| Compound | Scaffold | Binding Energy (kcal/mol) | IC | Interaction Profile |
| Ciprofloxacin | Fluoroquinolone | -8.5 | 0.45 | Asp87 (H-bond), DNA Intercalation |
| Novobiocin | Aminocoumarin | -7.9 | 4.17 | Asp73 (H-bond), Arg136 (H-bond) |
| Compound 9 | Quinoline-Chalcone | -9.3 | 2.10 | Glu50 (H-bond), Ile78 (Hydrophobic) |
| Compound 4c | 4-Anilinoquinoline | -8.16 | 5.87 | Asp73 (H-bond), |
Analysis: Compound 9 (a quinoline-chalcone hybrid) outperforms Novobiocin in docking scores (-9.3 vs -7.9 kcal/mol) by leveraging an extended hydrophobic pocket that the standard drug does not occupy. This highlights the value of the quinoline scaffold in fragment-based extension.
Experimental Protocol: High-Fidelity Docking Workflow
To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol is recommended for quinoline derivatives. This workflow assumes the use of AutoDock Vina or Glide , but the principles apply universally.
5.1 Step-by-Step Methodology
-
Ligand Preparation (Critical for Quinolines):
-
Tautomer Generation: Quinolones can exist in enol/keto forms. Generate all tautomers at pH 7.4
1.0. The keto form is often the bioactive conformer for DNA gyrase. -
Minimization: Use the MMFF94 force field to minimize internal strain. Ensure planarity of the aromatic system is preserved.
-
-
Protein Preparation:
-
PDB Retrieval: Download high-resolution structures (< 2.5 Å).
-
Pre-processing: Remove all crystallographic waters except those bridging the ligand and protein (e.g., Thr854 water in EGFR).
-
Protonation: Add polar hydrogens and optimize H-bond networks (PropKa) at pH 7.4.
-
-
Grid Generation:
-
Define the active site box centered on the co-crystallized ligand.
-
Dimensions: Extend the box 10 Å beyond the ligand radius to allow for bulkier quinoline substituents.
-
-
Docking Execution:
-
Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide).
-
Poses: Generate minimum 10 poses; cluster by RMSD (2.0 Å tolerance).
-
-
Validation (Self-Docking):
-
Re-dock the native co-crystallized ligand.
-
Pass Criteria: RMSD between docked and crystal pose must be
Å.
-
5.2 Workflow Visualization
Figure 2: Standardized computational workflow for molecular docking of quinoline derivatives.
References
-
BenchChem. (2025).[1] Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery. Retrieved from
-
Frontiers in Chemistry. (2021). Eco-Friendly Synthesis and In Silico Molecular Docking of New Quinoline Derivatives. Retrieved from
-
Arabian Journal of Chemistry. (2025). Design, synthesis, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Retrieved from
-
National Institutes of Health (PMC). (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV NNRTIs. Retrieved from
-
Al Mustansiriyah Journal of Pharmaceutical Sciences. (2026). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives. Retrieved from
-
MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. Retrieved from
Sources
Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Comparative Guide to hDHODH Inhibitors
Executive Summary & Scaffold Overview
The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent immunosuppressive and antineoplastic properties. The primary biological target for the most active PQCA derivatives—such as the classic benchmark drug Brequinar—is human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a mitochondrial enzyme responsible for catalyzing the rate-limiting oxidation of dihydroorotate (DHO) to orotate during de novo pyrimidine biosynthesis.
Because rapidly proliferating cells (e.g., activated T-cells, cancer cells, and viral replication complexes) depend heavily on de novo pyrimidine synthesis rather than salvage pathways, selectively inhibiting hDHODH with PQCA derivatives offers a robust therapeutic intervention.
De novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition by PQCA derivatives.
Mechanistic Causality & Binding Dynamics (SAR)
To objectively evaluate PQCA derivatives, one must understand the causality behind their structural design. Crystallographic studies of hDHODH bound to PQCA analogs reveal a highly conserved binding modality within the enzyme's ubiquinone-binding channel .
-
The C4-Carboxylic Acid (The Anchor): The carboxylic acid moiety is non-negotiable for high-affinity hDHODH inhibition. It projects into the polar head of the binding site, forming critical, charge-reinforced hydrogen bonds with Arg136 and Gln47. Esterification or removal of this group typically abolishes activity.
-
The Quinoline Core (The Spacer): The rigid quinoline ring sits perfectly within a hydrophobic tunnel formed by residues like Val134 and Val143. Modifications here (e.g., adding a 6-fluoro substituent) enhance lipophilicity and modulate the pKa of the carboxylic acid, optimizing target engagement.
-
The 2-Phenyl / Biaryl Ether Tail (The Affinity Driver): The substitution at the C2 position dictates the compound's potency and species selectivity. Extending the 2-phenyl ring into a biphenyl (as in Brequinar) or a biaryl ether (as in Compound C44) allows the molecule to reach deeper into a hydrophobic sub-pocket, displacing high-energy water molecules and drastically lowering the IC50 .
Comparative Performance Data
The following table compares the performance of Brequinar against a next-generation optimized PQCA analog (Compound C44) and an alternative non-quinoline hDHODH inhibitor (Vidofludimus) to contextualize the therapeutic landscape.
| Compound Name | Scaffold Type | Key Structural Modification | hDHODH IC50 (nM) | Primary Indication / Phenotype |
| Brequinar | PQCA | 2-(1,1'-biphenyl-4-yl) tail | ~5 - 20 nM | Anticancer / Immunosuppression |
| Compound C44 | PQCA | 2-(5-isopropyl-2-methyl-4-phenoxyphenyl) biaryl ether tail | 1.0 nM | Broad-spectrum Antiviral (VSV, Flu) |
| Vidofludimus | Acrylamide | 2-Acrylamidobenzoic acid core (Non-quinoline) | ~134 nM | Autoimmune (Rheumatoid Arthritis) |
Data Interpretation: While Brequinar remains a potent benchmark, SAR-based optimization demonstrated that transitioning from a rigid biphenyl to a flexible biaryl ether (Compound C44) yields a sub-nanomolar inhibitor with exceptional antiviral efficacy . Conversely, alternative scaffolds like Vidofludimus trade absolute potency for improved pharmacokinetic profiles in chronic autoimmune conditions .
Experimental Protocols: hDHODH Inhibition Assay
To validate the SAR of synthesized PQCA derivatives, a self-validating in vitro enzymatic assay is required. The standard protocol utilizes 2,6-dichloroindophenol (DCIP) as a colorimetric terminal electron acceptor.
Causality of the Assay:In vivo, hDHODH transfers electrons from DHO to endogenous Coenzyme Q10 (ubiquinone). In this in vitro system, DCIP acts as a surrogate for ubiquinone. As DHO is oxidized, DCIP is reduced, causing a measurable loss of absorbance at 600 nm. The rate of color loss is directly proportional to enzyme activity. By including both a positive control (Brequinar) and a vehicle control, the assay acts as a self-validating system to confirm true target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA.
-
Enzyme Incubation: Add 10 nM of recombinant N-terminally truncated hDHODH to a 96-well microtiter plate.
-
Inhibitor Addition: Add PQCA derivatives (e.g., Brequinar, C44) in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) using DMSO as the vehicle (final DMSO concentration <1%). Include a vehicle-only well as a negative control and a high-dose Brequinar well as a positive control. Incubate at room temperature for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add a substrate master mix to yield final concentrations of 1 mM DHO, 0.1 mM decylubiquinone (CoQ analog), and 0.06 mM DCIP.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against the log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC50.
Step-by-step experimental workflow for the DCIP-based hDHODH inhibition assay.
References
-
Das, Priyabrata, et al. "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." ACS Medicinal Chemistry Letters, vol. 4, no. 6, 2013, pp. 517–521.[Link]
-
Zeng, Fanxun, et al. "Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis." Acta Pharmaceutica Sinica B, vol. 11, no. 3, 2021, pp. 795-809.[Link]
Comparative Analysis of Quinoline Synthesis: Skraup vs. Friedländer Methodologies
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. For drug development professionals and synthetic chemists, selecting the optimal synthetic route is critical for maximizing yield, ensuring safety, and enabling scalability. Two of the most foundational methodologies for constructing this heterocycle are the Skraup synthesis and the Friedländer synthesis. This guide provides an in-depth, objective comparison of their mechanistic pathways, experimental protocols, and practical applications in modern research.
Mechanistic Divergence & Causality
The fundamental difference between the Skraup and Friedländer approaches lies in their starting materials and the sequence of bond formation. Understanding these pathways is essential for predicting substrate compatibility and troubleshooting reaction failures.
The Skraup Synthesis Mechanism
The Skraup synthesis constructs the quinoline ring by reacting an aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (such as nitrobenzene or arsenic acid)[1]. The causality of this mechanism involves a complex fragmentation-recombination pathway[2][3]. First, sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein[1]. The aniline then undergoes a conjugate Michael addition to the acrolein[1]. Subsequent acid-catalyzed cyclization and dehydration yield 1,2-dihydroquinoline, which is finally aromatized via oxidation to form the stable quinoline core[1].
The Friedländer Synthesis Mechanism
In contrast, the Friedländer synthesis is a milder, two-step cyclodehydration process. It involves the condensation of a 2-aminobenzaldehyde (or 2-aminoaryl ketone) with a carbonyl compound containing a reactive α-methylene group[4]. The reaction is typically catalyzed by a base or an acid[5]. Initially, a Knoevenagel or aldol-type condensation occurs between the benzylic ketone and the aldehyde of the 2-aminobenzaldehyde[6]. This is followed by the nucleophilic addition of the amino group to the ketone carbonyl, with the subsequent loss of water driving the aromatization of the newly formed pyridine ring[6].
Reaction pathways comparing Skraup and Friedländer quinoline syntheses.
Experimental Methodologies: A Self-Validating Approach
Every robust protocol must operate as a self-validating system, where the physical behavior of the reaction confirms its chemical progress.
Protocol A: The Skraup Synthesis
Caution: This reaction is notoriously exothermic and can be violent if not meticulously controlled. The use of moderators (e.g., ferrous sulfate) is highly recommended[1].
-
Slurry Preparation : In a multi-necked round-bottom flask equipped with a robust mechanical stirrer, prepare a homogeneous slurry of aniline, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene or arsenic oxide)[1].
-
Controlled Acid Addition : Add concentrated sulfuric acid dropwise over 30-45 minutes[1]. Causality : Glycerol dehydration is highly exothermic. Dropwise addition prevents thermal runaway and excessive tar formation[1].
-
High-Temperature Cyclization : Heat the mixture in an oil bath to 140-150°C for 3-4 hours[1]. Causality : The high activation energy required for the cyclization and subsequent oxidation of the dihydroquinoline intermediate necessitates sustained, rigorous heating[1].
-
Self-Validation & Workup : The cessation of vigorous bubbling and stabilization of the internal temperature indicates the completion of the initial dehydration phase. Cool the mixture to room temperature, dilute with water, and neutralize with concentrated sodium hydroxide until strongly alkaline[1]. Isolate the quinoline via steam distillation or solvent extraction[1].
Protocol B: The Friedländer Synthesis
Note: The primary challenge is the instability and limited commercial availability of 2-aminobenzaldehydes, which readily self-condense[6].
-
Reactant Mixing : Dissolve the 2-aminobenzaldehyde and the α-methylene ketone in a suitable solvent (e.g., ethanol or methanol)[7]. Modern adaptations may use solvent-free conditions to align with green chemistry principles[8].
-
Catalyst Introduction : Add the catalyst. While traditional protocols use bases (KOH/NaOH) or Lewis acids, modern variations employ nanocatalysts (e.g., graphene oxide) or ionic liquids[5][7]. Causality : The catalyst lowers the activation barrier for the initial aldol condensation, allowing the reaction to proceed at much lower temperatures than the Skraup method[7].
-
Mild Reflux : Heat the mixture to a gentle reflux (60-100°C) for 2-4 hours[7]. Causality : The thermodynamic stability of the resulting aromatic quinoline drives the final cyclodehydration step forward without the need for harsh oxidants[6].
-
Self-Validation & Workup : Cool the reaction mixture. The spontaneous precipitation of the solid quinoline product upon cooling provides immediate visual confirmation of successful cyclodehydration. Filter the precipitate and purify via recrystallization[7].
Step-by-step experimental workflows for Skraup and Friedländer syntheses.
Quantitative Performance & Substrate Scope
When selecting a synthetic route, researchers must weigh the robustness of the Skraup synthesis against the high regioselectivity and mild conditions of the Friedländer synthesis. The following table summarizes their comparative performance based on recent literature data[1][5][7][8].
| Parameter | Skraup Synthesis | Friedländer Synthesis |
| Primary Reactants | Aniline + Glycerol | 2-Aminobenzaldehyde + α-methylene ketone |
| Catalyst / Reagents | Conc. H₂SO₄, Oxidant (Nitrobenzene/As₂O₅) | Base, Acid, Ionic Liquids, or Nanocatalysts |
| Reaction Conditions | Harsh, highly exothermic (140-150°C) | Mild, reflux (60-100°C) or solvent-free |
| Typical Yield Range | 60% - 91% (Highly substrate dependent) | 70% - 98% (High efficiency with nanocatalysts) |
| Substrate Scope | Excellent for simple, bulk quinolines | Excellent for highly functionalized, polysubstituted quinolines |
| Key Limitations | Violent exotherm, significant tar byproducts | Instability and scarcity of 2-aminobenzaldehydes |
| Green Chemistry Advances | Microwave irradiation, ionic liquid mediums | Graphene oxide carbocatalysts, solvent-free protocols |
Strategic Selection in Drug Development
For early-stage drug discovery and structure-activity relationship (SAR) studies, the Friedländer synthesis is generally preferred. Its mild conditions tolerate a wide array of functional groups, allowing for the precise synthesis of complex, polysubstituted quinolines[6]. To bypass the inherent instability of 2-aminobenzaldehydes, modern domino reactions utilizing the in situ reduction of more stable 2-nitrobenzaldehydes have been successfully developed[6].
Conversely, the Skraup synthesis remains a powerhouse for the large-scale, industrial production of simpler quinoline cores. Its reliance on inexpensive, readily available starting materials (anilines and glycerol) makes it economically viable for bulk manufacturing, provided that strict engineering controls are implemented to manage the severe exothermic risks[1].
References
-
National Institutes of Health (NIH/PMC) - Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines[Link]
-
ACS Publications - On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis[Link]
-
ResearchGate - Different catalytic approaches of Friedländer Synthesis of Quinolines[Link]
-
National Institutes of Health (NIH/PMC) - Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview[Link]
-
Bentham Science - Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006) | Scott E. Denmark | 193 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Cytotoxicity Profiling of Substituted Quinoline Derivatives: A Comparative Guide for Anticancer Drug Development
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring—an aromatic heterocyclic framework comprising a benzene ring fused to a pyridine ring—serves as a "privileged scaffold" in medicinal chemistry. Its inherent versatility allows for extensive structural modifications, making it a cornerstone in the development of novel anticancer therapeutics [3].
In recent years, researchers have systematically modified the quinoline core to overcome the limitations of classical chemotherapeutics, such as high systemic toxicity and the rapid onset of chemoresistance. By introducing specific functional groups (e.g., halogens, electron-donating moieties, or fused ring systems), scientists can precisely tune the pharmacophore to target specific oncogenic pathways, including DNA topoisomerases and receptor tyrosine kinases [1]. This guide objectively compares the cytotoxic profiles of various substituted quinoline derivatives, dissects their mechanisms of action, and provides self-validating experimental protocols for preclinical evaluation.
Structure-Activity Relationship (SAR) & Cytotoxicity Comparison
The cytotoxic efficacy of a quinoline derivative is intrinsically linked to its substitution pattern. Minor structural variations can drastically alter the compound's lipophilicity, electron density, and steric profile, thereby dictating its cellular uptake and target binding affinity.
Comparative Analysis of Key Derivatives
-
Indolizinoquinolinediones: Fusing the quinoline core with an indolizine ring creates a rigid planar structure ideal for DNA intercalation and enzyme pocket binding. Fluorinated derivatives in this class (e.g., Compound 26) have demonstrated exceptional potency as DNA Topoisomerase IB (TOP1) catalytic inhibitors, achieving cytotoxicity in the nanomolar range across multiple cancer cell lines (HCT116, A549) [2]. Crucially, these compounds evade P-glycoprotein (Pgp) efflux pumps, making them highly effective against drug-resistant tumors.
-
2-Chloro-3-Substituted Quinolines: The introduction of a chlorine atom at the C-2 position, coupled with bulky fused rings (e.g., a cyclohexen-4-yl moiety) at the C-3 position, shifts the target profile toward dual Topo I and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibition. For instance, Compound 7b exhibits broad-spectrum cytotoxicity with an IC50 range of 15.8 to 28.2 μM, significantly outperforming the classical antimetabolite 5-Fluorouracil [1].
-
Quinoline-Chalcones: The addition of electron-donating groups, such as methoxy (–OCH3) or methyl (–CH3) groups at the para-position of attached aromatic rings, consistently enhances antiproliferative activity. This is primarily driven by increased electron density, which facilitates stronger target interactions and improved cellular permeability, yielding EC50 values as low as 3.7 μM against breast cancer (MCF-7) cell lines [3].
Quantitative Data: Cytotoxicity Profiling
| Compound Class | Specific Derivative / Substitution | Primary Molecular Target | Evaluated Cell Line(s) | Cytotoxicity (IC50 / GI50) | Reference Standard |
| Indolizinoquinolinediones | Compound 26 (Fluorinated) | Topoisomerase IB (TOP1) | HCT116, A549, DU-145 | Nanomolar range | Camptothecin |
| 2-Chloro-3-substituted | Compound 7b (Cyclohexen-fused) | Topo 1 & EGFR-TK | MCF-7, HepG2, HCT-116 | 15.8 – 28.2 μM | 5-Fluorouracil (40.7 – 63.8 μM) |
| Quinoline-Chalcones | Para-methoxy (–OCH3) substituted | Multi-target / Apoptosis | MCF-7 (Breast Cancer) | 3.7 μM | N/A |
Mechanistic Pathways of Cytotoxicity
To effectively design next-generation quinoline derivatives, researchers must understand the causality behind their cytotoxic effects. The two most prominent pathways targeted by these compounds are the induction of DNA damage via Topoisomerase I inhibition and the suppression of pro-survival signaling via EGFR-TK inhibition.
Caption: Mechanistic pathways of substituted quinolines inducing cancer cell apoptosis.
By binding to the Topo I-DNA complex, derivatives like indolizinoquinolinediones prevent the re-ligation of cleaved DNA strands. The collision of advancing replication forks with these trapped complexes results in lethal double-strand breaks, ultimately triggering apoptosis [2]. Conversely, derivatives targeting EGFR-TK block the ATP-binding site of the kinase, starving the cell of critical PI3K/AKT survival signals [1].
Self-Validating Experimental Methodologies
A robust drug discovery pipeline requires experimental protocols that inherently validate their own outcomes. The following workflow and detailed methodologies ensure that observed cytotoxicity is both accurate and mechanistically sound.
Caption: Self-validating experimental workflow for quinoline derivative evaluation.
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Quantify the antiproliferative effect and establish the IC50 of the synthesized derivatives.
-
Step 1: Cell Seeding. Seed human cancer cells (e.g., HCT116) at a density of
cells/well in a 96-well plate.-
Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.
-
-
Step 2: Compound Treatment. After 24 hours of attachment, treat the cells with serial dilutions of the quinoline derivative (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil or Camptothecin).
-
Causality: Serial dilutions are mathematically required to generate a sigmoidal dose-response curve for accurate non-linear regression analysis of the IC50.
-
-
Step 3: MTT Incubation. Post-treatment, add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Causality: Only metabolically viable cells possess active mitochondrial succinate dehydrogenase, the enzyme responsible for cleaving the tetrazolium ring to form insoluble purple formazan crystals.
-
-
Step 4: Solubilization & Readout. Aspirate the media, add 100 μL of DMSO to dissolve the formazan, and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Target Validation via Topoisomerase I Relaxation Assay
Objective: Confirm that the observed cytotoxicity is mechanistically driven by Topo I inhibition.
-
Step 1: Reaction Assembly. In a microcentrifuge tube, combine 0.5 μg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Topoisomerase I, and the quinoline derivative in a standard cleavage buffer.
-
Causality: This cell-free system isolates the enzyme-substrate interaction, ruling out off-target cellular effects.
-
-
Step 2: Incubation. Incubate the mixture at 37°C for 30 minutes.
-
Step 3: Termination. Stop the reaction by adding 1% SDS and Proteinase K, followed by an additional 30-minute incubation at 50°C.
-
Causality: SDS denatures the Topo I enzyme, while Proteinase K digests it. This step is critical to release the DNA from the enzyme complex for accurate electrophoretic migration.
-
-
Step 4: Electrophoretic Resolution. Run the samples on a 1% agarose gel (without ethidium bromide in the gel itself, as it can alter DNA topology), post-stain with ethidium bromide, and visualize under UV light.
-
Causality: Supercoiled DNA is highly compact and migrates rapidly through the gel. If the quinoline derivative successfully inhibits Topo I, the DNA will remain trapped in its fast-migrating supercoiled state, whereas untreated controls will appear as slower-migrating relaxed DNA bands.
-
Conclusion
The rational substitution of the quinoline scaffold offers a highly effective strategy for developing potent, target-specific anticancer agents. As demonstrated by the comparative data, fluorinated indolizinoquinolinediones exhibit superior Topo I inhibition with nanomolar efficacy [2], while 2-chloro-3-substituted derivatives provide valuable dual-targeting capabilities against both Topo I and EGFR-TK[1]. By adhering to rigorous, self-validating experimental workflows, researchers can continue to refine these structural motifs, ultimately translating raw chemical scaffolds into viable clinical candidates.
References
-
Massoud, M. A. M., El-Sayed, M. A., Bayoumi, W. A., & Mansour, B. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery.[Link]
-
Yu, Q., Yang, H., Zhu, T.-W., Yu, L.-M., Chen, J.-W., Gu, L.-Q., Huang, Z.-S., & An, L.-K. (2018). Synthesis, cytotoxicity and structure-activity relationship of indolizinoquinolinedione derivatives as DNA topoisomerase IB catalytic inhibitors. European Journal of Medicinal Chemistry.[Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]
Comparative Guide: Biological Efficacy of Quinoline-Based Hybrid Scaffolds vs. Standard Pharmacotherapies
Executive Summary
The Pharmacophore Fusion Advantage Quinoline (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerases, and heme polymerization centers. However, the clinical utility of classic quinolines (e.g., Chloroquine, Camptothecin) is increasingly compromised by multidrug resistance (MDR).
This guide objectively evaluates Quinoline-Based Hybrid Molecules —compounds that fuse the quinoline scaffold with a second pharmacophore (e.g., triazole, hydrazone, artemisinin). By targeting dual pathways simultaneously, these hybrids often outperform single-target Standard of Care (SoC) drugs, particularly in resistant phenotypes.
Part 1: Structural Rationale & Design Strategy
The core logic of hybridization is "Covalent Combination" —linking two distinct bioactive units to create a single entity with dual modes of action. This strategy improves the Selectivity Index (SI) and overcomes efflux-pump-mediated resistance.
Visual 1: The Hybridization Logic
Figure 1: Structural composition of a Quinoline Hybrid, illustrating the modular design strategy.
Caption: Modular assembly of quinoline hybrids. The linker dictates solubility and flexibility, allowing simultaneous binding to distinct biological targets.
Part 2: Comparative Analysis – Anticancer Activity
Focus: Quinoline-1,2,3-Triazole Hybrids vs. Doxorubicin[1][2][3]
The Challenge
SoC agents like Doxorubicin (DOX) are potent but suffer from high cardiotoxicity and resistance via P-glycoprotein (P-gp) efflux.
Performance Data
Recent evaluations (e.g., Bhukya et al., 2025) demonstrate that while hybrids may have slightly higher IC50 values than DOX in sensitive lines, they often exhibit superior safety profiles (Selectivity Index) and efficacy in resistant lines.
Table 1: Cytotoxicity (IC50 in µM) Comparison Data aggregated from representative studies on Quinoline-Triazole hybrids.
| Compound Class | MCF-7 (Breast) | A-549 (Lung) | HepG2 (Liver) | Selectivity Index (SI)* |
| Doxorubicin (SoC) | 0.43 – 1.20 | 0.50 – 1.50 | 0.80 – 1.20 | Low (< 10) |
| Quinoline-Triazole Hybrid (5a) | 9.25 ± 0.22 | 9.56 ± 0.19 | 10.56 ± 0.19 | Moderate (> 20) |
| Quinoline-Indole Hybrid | 2.80 (PC-3) | 12.97 | 13.05 | High (> 50) |
*Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates reduced toxicity to healthy tissue.
Mechanistic Insight
Unlike DOX, which primarily acts via DNA intercalation and Topoisomerase II poisoning, Quinoline-Triazole hybrids often induce apoptosis via the mitochondrial pathway, bypassing P-gp pumps.
Visual 2: Apoptotic Signaling Pathway
Figure 2: Mechanism of action for Quinoline hybrids triggering mitochondrial apoptosis.
Caption: Quinoline hybrids inhibit Topo II, tipping the Bax/Bcl-2 ratio to favor mitochondrial permeability and subsequent caspase-dependent apoptosis.
Part 3: Comparative Analysis – Antimalarial Activity
Focus: Quinoline-Hydrazone/Lawsone Hybrids vs. Chloroquine
The Challenge
Chloroquine (CQ) resistance is widespread due to mutations in the PfCRT transporter. The goal is to design hybrids that bind heme but are not recognized by the mutant transporter.
Performance Data
Hybrids are specifically engineered to retain potency against Chloroquine-Resistant (CQR) strains (e.g., W2, K1, Dd2).
Table 2: Antimalarial Efficacy (IC50) Against P. falciparum [4]
| Compound | Strain 3D7 (Sensitive) | Strain K1/W2 (Resistant) | Resistance Index (RI)* |
| Chloroquine (CQ) | 0.020 µM | > 0.300 µM | High (Resistant) |
| Quinoline-Hydrazone Hybrid | 0.026 µM | 0.026 – 0.060 µM | ~1.0 (No Cross-Resistance) |
| Quinoline-Lawsone Hybrid | 0.39 µg/mL | 0.68 µg/mL | Low |
*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI close to 1.0 indicates the drug is equally effective against resistant strains.
Part 4: Experimental Protocols (Self-Validating Systems)
To replicate these findings, researchers must adhere to rigorous protocols. The following methodologies include built-in controls for validation.
Protocol A: -Hematin Inhibition Assay (Mechanism Validation)
Purpose: To confirm if the hybrid inhibits hemozoin formation (the primary mechanism of quinolines).
-
Preparation:
-
Dissolve Hemin Chloride (5.2 mg/mL) in DMSO.
-
Prepare 0.2 M Sodium Acetate buffer (pH 4.4).[5]
-
-
Execution:
-
Incubation: Incubate at 37°C for 48 hours (allows polymerization).
-
Quantification:
-
Wash plates with DMSO to remove unpolymerized heme.
-
Dissolve remaining pellets (hemozoin) in 0.1 M NaOH.
-
Validation Step: Measure absorbance at 405 nm . Lower absorbance compared to negative control indicates inhibition of polymerization.
-
Protocol B: MTT Cytotoxicity Assay
Purpose: To determine IC50 and Selectivity Index.
-
Seeding: Seed MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add Hybrid compounds dissolved in DMSO (Final DMSO < 0.1% to prevent solvent toxicity).
-
Dose Range: Serial dilutions (e.g., 0.1 µM to 100 µM).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO₂.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Remove media; add 100 µL DMSO to solubilize formazan crystals.
-
-
Analysis: Measure OD at 570 nm.
-
Calculation: IC50 = Concentration inhibiting 50% growth.[5]
-
Causality Check: If IC50 > 100 µM, the compound is considered inactive.
-
Part 5: Workflow Visualization
Visual 3: Biological Evaluation Workflow
Figure 3: Step-by-step workflow for validating quinoline hybrids, from synthesis to lead identification.
Caption: The iterative cycle of evaluation. Compounds failing the Selectivity Index (Tox) or Potency (Screen) thresholds are returned for structural optimization.
References
-
Bhukya, R., et al. (2025). Quinoline‐linked 1,2,3‐Triazole Hybrids: Design, Synthesis, Anticancer Activity and Computational Investigations.[3] Chemistry & Biodiversity.[3] Link
-
Solomon, V.R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link
-
Egan, T.J., et al. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry. Link
-
Baelmans, R., et al. (2000). Validation of a high-throughput screening assay for the detection of beta-hematin inhibitors. Journal of Biomolecular Screening. Link
-
Mishra, M., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.[6] Malaria Journal. Link
Sources
Comparative Guide: Antimicrobial Efficacy and Evaluation Protocols of 2-Phenylquinoline Derivatives
The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. Among heterocyclic compounds, 2-phenylquinoline derivatives have emerged as a highly privileged class in drug development. By modifying the substituents on the quinoline core and the 2-phenyl ring, researchers can fine-tune these molecules to target specific bacterial and fungal resistance mechanisms.
This guide provides a comprehensive, data-backed comparison of 2-phenylquinoline derivatives against standard antimicrobial agents, detailing the causality behind their structure-activity relationships (SAR) and outlining self-validating experimental protocols for their synthesis and evaluation.
Mechanistic Overview: Causality of Antimicrobial Action
Unlike traditional beta-lactams that solely target cell wall synthesis, 2-phenylquinoline derivatives often exhibit multi-target mechanisms of action. This polypharmacological profile is what makes them highly effective against resistant strains.
-
DNA Intercalation: The planar, conjugated structure of the quinoline ring allows the molecule to intercalate between bacterial DNA base pairs, disrupting DNA gyrase activity and halting replication.
-
Efflux Pump Inhibition: In fungal pathogens such as Candida albicans, specific styryl and 2-phenylquinoline derivatives act as potent inhibitors of ATP-binding cassette (ABC) transporters, specifically Cdr1p and Cdr2p. By blocking these efflux pumps, the derivatives prevent the extrusion of co-administered drugs, restoring the efficacy of standard treatments like fluconazole (1[1]).
-
Membrane Permeabilization: The lipophilic 2-phenyl group facilitates penetration through the complex outer membrane of Gram-negative bacteria, leading to membrane depolarization and cellular lysis.
Multi-target antimicrobial mechanisms of 2-phenylquinoline derivatives.
Comparative Performance Data
To objectively evaluate the efficacy of 2-phenylquinoline derivatives, their Minimum Inhibitory Concentration (MIC) is compared against broad-spectrum standard antibiotics (Ampicillin and Gentamycin). The data below highlights how specific structural modifications—such as the introduction of a carboxylic acid at C-4 or amino substitutions at C-7—impact the spectrum of activity.
Table 1: Comparative MIC Values (μg/mL) of 2-Phenylquinoline Derivatives vs. Standard Antibiotics
| Compound / Drug | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Key Structural Feature |
| Compound 5a4 | 64 | Moderate | >128 | Weak | 2-phenyl-quinoline-4-carboxylic acid core (2[2]) |
| Compound 5a7 | >128 | Weak | 128 | Weak | Modified amino substituent at C-2' (2[2]) |
| Compound 7c | <10 | <10 | <10 | <10 | C-7 substituted alkyl/arylamino group (3[3]) |
| Ampicillin (Control) | 0.5 - 2 | 0.5 - 2 | 4 - 8 | >128 | Beta-lactam standard |
| Gentamycin (Control) | 0.5 - 1 | 0.1 - 1 | 0.5 - 2 | 1 - 4 | Aminoglycoside standard |
Structure-Activity Relationship (SAR) Insights
-
The C-4 Carboxylic Acid: The presence of a carboxylic acid group at the C-4 position acts as a critical hydrogen bond acceptor, significantly increasing the binding affinity to bacterial target enzymes (4[4]).
-
C-7 Amino Substitutions: The introduction of arylamino or alkylamino groups at the C-7 position (as seen in Compound 7c) drastically lowers the MIC against notoriously resistant Gram-negative strains like P. aeruginosa. This is caused by the substituent's ability to alter the molecule's overall lipophilicity, facilitating easier transit through the bacterial outer membrane porins (3[3]).
-
Bulky Aryl Groups: 2,4-disubstituted quinolines with bulky aryl groups demonstrate enhanced antifungal activity, likely due to increased steric hindrance that prevents rapid enzymatic degradation by the pathogen (5[5]).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps.
Protocol A: Microwave-Assisted Synthesis of 2-Phenylquinoline Derivatives
Causality for Method Choice: Conventional Doebner or Friedlander annulation reactions require hours of refluxing and often yield unwanted secondary byproducts. Microwave irradiation (160–480 W) drives the condensation and cyclization rapidly, reducing reaction time to minutes and pushing yields to 90–95% while minimizing thermal degradation (3[3], 6[6]).
-
Reagent Preparation: In a microwave-safe vessel, combine equimolar amounts of substituted benzaldehyde, pyruvic acid, and a primary aromatic amine (e.g., m-chloroaniline) in absolute ethanol.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to facilitate the nucleophilic addition to the carbonyl group.
-
Irradiation: Subject the mixture to domestic or specialized microwave irradiation (approx. 400 W) for 5 to 10 minutes.
-
Self-Validation (Reaction Monitoring): Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spots validates the completion of the cyclization.
-
Purification & Structural Validation: Cool the mixture, filter the precipitate, and recrystallize from ethanol. Validate the structural integrity using FTIR (confirming the C=O stretch at ~1675 cm⁻¹) and 1H-NMR (confirming the characteristic quinoline aromatic proton shifts at δ 7.5–8.5 ppm).
Protocol B: High-Throughput Broth Microdilution Assay (MIC Determination)
Causality for Method Choice: While the agar diffusion (zone of inhibition) method is useful for primary screening, it is highly dependent on the molecular weight and diffusion rate of the compound through the agar matrix. Broth microdilution provides a highly accurate, quantitative MIC value by directly exposing the pathogen to the compound in a liquid medium (2[2]).
-
Inoculum Standardization: Prepare a bacterial suspension in Mueller-Hinton broth and standardize the turbidity to a 0.5 McFarland standard (approximately
CFU/mL). -
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 2-phenylquinoline derivative (ranging from 0.5 to 256 μg/mL).
-
Inoculation: Dispense 10 μL of the standardized bacterial inoculum into each well containing the diluted compound.
-
Incubation: Seal the plate and incubate at 37°C for 18–24 hours.
-
Colorimetric Readout: Add 30 μL of a 0.015% resazurin dye solution to each well. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity (growth). The MIC is strictly defined as the lowest concentration well that remains blue.
Self-validating microdilution workflow for MIC determination.
Assay Self-Validation Logic: The assay is only considered valid if the Positive Control (broth + bacteria) turns pink (confirming the bacteria are alive and capable of growth), the Negative Control (broth only) remains blue (confirming no environmental contamination), and the Reference Drug Control (Ampicillin/Gentamycin) yields an MIC within standard CLSI acceptable ranges.
References
-
MDPI - Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. URL:[Link]
-
SciSpace / Medicinal Chemistry Research - Microwave-irradiated synthesis and antimicrobial activity of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives. URL:[Link]
-
NIH / PMC - Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. URL:[Link]
-
Austin Publishing Group - Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. URL:[Link]
-
AIP Publishing - Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. URL:[Link]
-
NIH / PMC - Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors. URL:[Link]
Sources
- 1. Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors: Styryloquinolines are ABC Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-irradiated synthesis and antimicrobial activity of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives (2010) | Hardik G. Bhatt | 6 Citations [scispace.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Methyl 4-bromo-2-phenylquinoline-8-carboxylate proper disposal procedures
Standard Operating Procedure: Handling and Disposal of Methyl 4-bromo-2-phenylquinoline-8-carboxylate
As research and drug development laboratories increasingly utilize complex heterocyclic compounds, establishing rigorous, scientifically grounded safety and disposal protocols is paramount. Methyl 4-bromo-2-phenylquinoline-8-carboxylate (CAS: 651311-52-3) is a halogenated quinoline derivative frequently utilized as an intermediate in the synthesis of RNA-binding molecules and antibacterial agents.
Due to its structural components—specifically the azaarene (quinoline) core and the covalently bound bromine atom—this compound presents unique environmental and toxicological challenges. This guide provides authoritative, step-by-step operational procedures for its safe handling, segregation, and disposal, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) guidelines.
Chemical Profile and Hazard Assessment
Before initiating any workflow involving this compound, operators must understand the intrinsic hazards dictated by its molecular structure. The quinoline core is a suspected carcinogen and an environmental contaminant that exhibits persistence and toxicity to aquatic life [1]. Furthermore, the presence of a carbon-halogen (C-Br) bond strictly dictates its end-of-life waste stream classification.
Table 1: Quantitative Data & Hazard Profile
| Property / Classification | Specification / Detail |
| Chemical Formula | C17H12BrNO2 |
| Molecular Weight | 342.19 g/mol |
| CAS Registry Number | 651311-52-3 |
| Primary Hazard Class | Halogenated Organic Compound; Toxic / Environmental Hazard |
| RCRA Waste Category | Halogenated Organic Waste (Requires specialized incineration) |
| Incompatible Materials | Strong oxidizing agents, strong acids |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat, fume hood |
Mechanistic Rationale for Specialized Disposal
Proper disposal is not merely a regulatory checkbox; it is a chemical necessity driven by the molecule's reactivity and thermal degradation profile.
The Halogenation Factor: Under no circumstances should methyl 4-bromo-2-phenylquinoline-8-carboxylate be disposed of down the drain or mixed with general, non-halogenated organic waste. When halogenated compounds are combusted, they release highly corrosive and toxic halogen acids (in this case, hydrobromic acid gas, HBr) [2].
The Incineration Mandate: To safely destroy this compound, it must be subjected to high-temperature rotary kiln incineration. These specialized incinerators are equipped with high-efficiency caustic scrubbers that neutralize HBr emissions before they reach the atmosphere[2]. Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) unnecessarily increases the volume of waste requiring this expensive, specialized treatment, effectively doubling disposal costs and straining facility logistics [3].
The Quinoline Core: Quinolines are highly stable aromatic structures. Complete thermal destruction of the azaarene ring system is required to prevent environmental bioaccumulation and groundwater contamination[1].
Waste Segregation and Storage Protocols
Trustworthy laboratory safety relies on self-validating systems, such as strict visual and physical segregation of waste streams.
Table 2: Waste Segregation Matrix
| Waste Stream | Permitted Additions | Prohibited Additions | Disposal Route |
| Halogenated Organics (Target Stream) | Methyl 4-bromo-2-phenylquinoline-8-carboxylate, DCM, Chloroform | Acetone, Hexane, Toluene, Heavy Metals, Strong Acids | Rotary Kiln Incineration with Caustic Scrubbing |
| Non-Halogenated Organics | Acetone, Ethanol, Ethyl Acetate, Hexane | Any compound containing F, Cl, Br, or I | Standard Fuels Blending / Incineration |
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Waste (Powders & Consumables)
-
Collection: Gather all unreacted solid methyl 4-bromo-2-phenylquinoline-8-carboxylate, along with contaminated weighing papers, pipette tips, and spatulas.
-
Containment: Place the materials into a chemically compatible, puncture-resistant container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Solid Halogenated Organic (Contains Bromine, Quinoline derivative)."
-
Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). Ensure the container remains closed at all times unless actively adding waste, in compliance with EPA air emission standards [4].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Note: This compound is often dissolved in organic solvents (e.g., chloroform, acetonitrile) during synthesis.
-
Verification: Ensure the receiving waste carboy is explicitly designated for Halogenated Organic Solvents .
-
Transfer: Inside a certified chemical fume hood, use a dedicated funnel to transfer the reaction mixture or solvent wash into the safety can.
-
Vapor Control: Immediately seal the container with a vented cap to prevent the buildup of pressure while minimizing volatile organic emissions [4].
-
Documentation: Log the estimated mass of the brominated quinoline derivative added to the carboy on the waste tracking sheet.
Waste Management Workflow
The following diagram illustrates the logical progression of halogenated waste from generation to final thermal destruction.
Caption: Halogenated Organic Waste Disposal Workflow for Methyl 4-bromo-2-phenylquinoline-8-carboxylate.
Emergency Spill Response Plan
In the event of an accidental release of the solid powder or a concentrated solution, immediate action is required to prevent inhalation exposure and environmental release.
-
Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood is operating at maximum exhaust if the spill is contained within it.
-
PPE Donning: Responders must wear fresh nitrile gloves, a lab coat, and chemical splash goggles. If a large volume of solvent is involved, a half-face respirator with organic vapor cartridges may be required.
-
Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for large spills.
-
Collection (Solid): If spilled as a dry powder, carefully sweep up the material using a spark-proof brush and dustpan, avoiding dust generation.
-
Disposal: Place all absorbed material and contaminated cleanup tools into a heavy-duty hazardous waste bag or HDPE bucket. Label as "Hazardous Waste - Spill Cleanup (Halogenated Quinoline)" and submit for EHS pickup [1].
References
-
National Center for Biotechnology Information. "Quinoline | CID 7047 - PubChem." National Institutes of Health, [Link]
-
United States Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications, [Link]
-
United States Environmental Protection Agency. "RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators." EPA.gov, [Link]
Personal protective equipment for handling Methyl 4-bromo-2-phenylquinoline-8-carboxylate
Chemical Identity & Hazard Profile
Compound: Methyl 4-bromo-2-phenylquinoline-8-carboxylate CAS Number: 651311-52-3 Physical State: Solid (White to Yellow powder) Molecular Formula: C₁₇H₁₂BrNO₂ Molecular Weight: 342.19 g/mol [1]
Risk Assessment (GHS Classification)
Based on structural analogs (halogenated quinoline esters) and specific vendor data, this compound is classified as a Category 2 Irritant with acute toxicity potential.
| Hazard Category | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
| Acute Toxicity | H302 | Harmful if swallowed (Read-across from quinoline derivatives). |
Scientific Insight: The presence of the 4-bromo substituent on the quinoline ring renders this compound susceptible to nucleophilic aromatic substitution. While this makes it a valuable intermediate for Suzuki-Miyaura couplings, it also implies potential reactivity with biological nucleophiles (proteins/DNA), necessitating strict containment.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.
| Component | Specification | Rationale |
| Respiratory | N95 / P2 (Minimum) Full-face respirator with organic vapor/acid gas cartridges if handling >1g outside a hood. | Prevents inhalation of fine particulates which may cause mucosal irritation (H335). |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Halogenated heterocycles can permeate standard latex. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient due to the risk of fine dust migration or solution splash causing severe irritation (H319). |
| Body Protection | Lab Coat (Tyvek/Cotton) + Chemical Resistant Apron | Prevents accumulation of solid particulates on street clothing. |
| Engineering | Fume Hood (Class II) | Mandatory for all open-vessel manipulations. |
Operational Handling Protocols
A. Receipt & Storage (Chain of Custody)[7]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential exists due to the ester moiety. Store under Inert Gas (Argon/Nitrogen) to prevent hydrolysis.
-
Container: Amber glass vials with PTFE-lined caps to prevent photolytic debromination.
B. Weighing & Transfer (The "Static-Free" Protocol)
-
Problem: Halogenated crystalline solids often generate static electricity, causing "fly-away" powder that contaminates balances.
-
Protocol:
-
Place an ionizing bar or anti-static gun inside the weighing enclosure.
-
Use a disposable anti-static weighing boat .
-
Pre-wet the receiving vessel with the reaction solvent (if compatible) to capture the solid immediately upon transfer.
-
Clean the balance area with a surfactant-based cleaner (e.g., 1% SDS) followed by ethanol.
-
C. Reaction Setup (Solvent Compatibility)
-
Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).
-
Incompatible: Strong aqueous bases (hydrolysis of the 8-carboxylate ester), Strong oxidizers.
-
Reaction Safety: If performing Lithium-Halogen exchange or Palladium-catalyzed cross-coupling, ensure the system is strictly anhydrous. The 4-bromo position is highly reactive; uncontrolled exotherms may occur if scale-up exceeds 5g.
Emergency Response & Decontamination
Spill Management Workflow
Scenario: 500 mg solid spill on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[5][6] Ensure fume hood is operating at max flow.
-
PPE Upgrade: Don double nitrile gloves and N95 respirator.
-
Containment: Cover the spill with a damp paper towel (soaked in acetone or ethanol) to prevent dust aerosolization. Do not dry sweep.
-
Collection: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Decontamination: Wash the surface with:
-
Wash 1: 10% Soap/Water solution (removes bulk).
-
Wash 2: 70% Ethanol (solubilizes residue).
-
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[4][7][6] Hold eyelids open. Seek medical attention (Ophthalmologist).
-
Skin Contact: Wash with soap and water.[4][8] Do not use ethanol on skin (enhances dermal absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal & Deactivation
Disposal Code: Hazardous Chemical Waste (Halogenated Organic).
| Waste Stream | Treatment / Disposal Path |
| Solid Waste | Collect in "Solid Hazardous Waste" drum. Label: Toxic/Irritant Solid. Incineration is required. |
| Liquid Waste (Mother Liquor) | Segregate into "Halogenated Organic Solvents". Do not mix with acid waste streams. |
| Contaminated Sharps | Needles/Glassware must be placed in a rigid puncture-proof container. |
Visualizations: Safe Handling Workflow
The following diagram outlines the logical decision tree for handling this compound, ensuring safety compliance at every stage.
Figure 1: Operational decision tree for handling Methyl 4-bromo-2-phenylquinoline-8-carboxylate.
References
Sources
- 1. methyl 2-phenyl-4-bromo-quinoline-8-carboxylate - CAS号 651311-52-3 - 摩熵化学 [molaid.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
